Physicochemical Profiling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol: A Technical Guide for Drug Development
Executive Summary & Structural Significance In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the strategic replacement of problematic functi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the strategic replacement of problematic functional groups. 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7), commonly referred to as 4-ethyl-5-methylisoxazol-3-ol, is a highly specialized heterocyclic building block. Its primary utility lies in its function as a robust bioisostere for the carboxylic acid moiety .
While carboxylic acids are excellent for establishing strong electrostatic interactions with target proteins, they frequently suffer from poor passive membrane permeability and are highly susceptible to phase II metabolism (specifically acyl glucuronidation), which can lead to idiosyncratic drug toxicity[1]. The 3-hydroxyisoxazole core circumvents these liabilities. It retains an acidic proton necessary for target engagement but distributes the negative charge of the conjugate base across the heteroaromatic system. Furthermore, the addition of the 4-ethyl and 5-methyl substituents significantly increases the steric bulk and lipophilicity of the scaffold, shielding it from metabolic degradation while enhancing lipid bilayer diffusion.
Understanding the baseline physicochemical properties of 4-Ethyl-5-methyl-1,2-oxazol-3-ol is critical for downstream assay development and formulation. The data below synthesizes structural calculations with established empirical ranges for substituted 3-hydroxyisoxazoles.
Property
Value
Mechanistic Rationale & Causality
Molecular Weight
127.14 g/mol
Low MW ensures a high ligand efficiency index (LEI) when incorporated into larger active pharmaceutical ingredients (APIs).
Melting Point
50 – 51 °C
Indicates moderate crystal lattice energy, favorable for solid-state manipulation but requiring care to avoid melt-degradation during milling.
pKa (Acidic)
~ 4.5 – 5.5
The electron-withdrawing nature of the N-O bond and aromatic resonance stabilize the isoxazol-3-olate anion, mimicking the acidity of a standard carboxylate[1].
LogP (Lipophilicity)
~ 1.5 – 2.0
The 4-ethyl and 5-methyl groups drive hydrophobic partitioning, significantly improving membrane permeability compared to unsubstituted analogs.
H-Bond Donors
1
The -OH group (or -NH in the keto tautomer) acts as a strong directional hydrogen bond donor.
H-Bond Acceptors
2
The heteroatoms (N, O) in the ring serve as hydrogen bond acceptors, facilitating complexation in target binding pockets.
Tautomeric Equilibrium
In aqueous environments, 3-hydroxyisoxazoles exist in a dynamic tautomeric equilibrium between the enol (3-hydroxyisoxazole) and keto (isoxazol-3-one) forms. The exact ratio is heavily solvent-dependent, but both forms deprotonate to yield the identical resonance-stabilized anion.
Caption: Tautomeric equilibrium and pH-dependent ionization of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
To accurately profile 4-Ethyl-5-methyl-1,2-oxazol-3-ol for drug development, rigorous, self-validating analytical protocols must be employed. Because of the lipophilic nature imparted by the alkyl substituents, standard aqueous methods often fail due to precipitation.
Protocol A: pKa Determination via Potentiometric Titration (Sirius T3)
This protocol utilizes a co-solvent extrapolation method to prevent precipitation of the unionized lipophilic fragment, as supported by [2].
Electrode Calibration (Self-Validation Step): Perform a blank titration using 0.15 M KCl (background electrolyte) from pH 2.0 to 11.0. This calibrates the Ag/AgCl electrode and detects any dissolved
CO2
(carbonate contamination).
Sample Preparation: Dissolve 1.0 mg of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl).
Co-Solvent Addition: Because the unionized form is highly lipophilic, prepare three separate titration vials with varying ratios of methanol as a co-solvent (e.g., 30%, 40%, and 50% MeOH by volume).
Titration: Under a constant argon flow (to prevent atmospheric
CO2
ingress), titrate the solutions using 0.5 M KOH and 0.5 M HCl, targeting 0.2 pH steps.
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (
psKa
) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.
Causality Check: If the
R2
of the extrapolation plot is < 0.99, it indicates micro-precipitation occurred during the assay, and the run must be discarded.
Protocol B: LogP Determination via OECD 107 Shake-Flask Method
The recommend the shake-flask method for compounds with an expected LogP between -2 and 4[3].
Phase Saturation: Stir n-octanol and highly purified water together for 24 hours at 25 °C to ensure mutual saturation. This prevents volume shifts during the actual experiment.
Equilibration: Dissolve a known mass of the compound in the saturated n-octanol phase. Add the saturated water phase to achieve a 1:1 volume ratio.
Agitation & Separation: Shake the flask mechanically for 1 hour at 25 °C. Transfer the mixture to a centrifuge and spin at 3000 RPM for 15 minutes to break any micro-emulsions. Causality: Micro-droplets of octanol suspended in the water phase will artificially inflate the aqueous concentration, leading to a falsely low LogP.
Quantification (Self-Validation Step): Analyze both the octanol and water phases using Reversed-Phase HPLC (RP-HPLC). Calculate the LogP as
log10([C]oct/[C]aq)
. Perform this at three different solvent-to-water ratios (1:1, 1:2, 2:1). The results must agree within ±0.3 log units to be considered valid.
Caption: Parallel experimental workflow for pKa and LogP determination of lipophilic isoxazoles.
Formulation & Development Implications
The physicochemical profile of 4-Ethyl-5-methyl-1,2-oxazol-3-ol dictates specific downstream handling:
Salt Selection: Given its acidic pKa (~4.5 - 5.5), the compound can form stable salts with strong bases (e.g., sodium, potassium, or meglumine). Salt formation will drastically improve its dissolution rate in the basic environment of the small intestine.
Gastric Solubility: At a stomach pH of 1.5 - 2.0, the molecule will be entirely unionized. Combined with its lipophilic alkyl groups (LogP ~ 1.5 - 2.0), aqueous solubility will be at its lowest. If oral bioavailability is hampered by dissolution-rate limited absorption, Lipid-Based Drug Delivery Systems (LBDDS) or amorphous solid dispersions (ASDs) should be prioritized.
References
Lassalas et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Semantic Scholar. URL:[Link]
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]
Bannan et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." National Institutes of Health (PMC). URL:[Link]
Elucidating the Mass Spectrometry Fragmentation Pathways of 4-Ethyl-5-methyl-1,2-oxazol-3-ol: A High-Resolution MS/MS Guide
Executive Summary Understanding the gas-phase dissociation dynamics of functionalized heterocycles is critical for drug metabolism and pharmacokinetic (DMPK) profiling. This whitepaper provides an in-depth mechanistic an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the gas-phase dissociation dynamics of functionalized heterocycles is critical for drug metabolism and pharmacokinetic (DMPK) profiling. This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pathways of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (also known as 4-ethyl-5-methylisoxazol-3-ol). By synthesizing structural theory with high-resolution tandem mass spectrometry (HR-MS/MS) protocols, this guide serves as an authoritative resource for researchers requiring precise structural elucidation and self-validating analytical workflows.
Structural Dynamics and Ionization Theory
4-Ethyl-5-methyl-1,2-oxazol-3-ol (
C6H9NO2
, Exact Mass: 127.0633 Da) features a highly polarized 1,2-oxazole (isoxazole) core. In solution and gas phases, 3-hydroxyisoxazoles exhibit tautomerism, existing in a dynamic equilibrium with their isoxazol-3-one counterparts.
Under Electrospray Ionization in positive mode (ESI+), the addition of a proton is driven by the basicity of the nitrogen atom and the electronegativity of the oxygen heteroatoms. The use of acidic modifiers (e.g., 0.1% formic acid) forces the equilibrium toward the protonated state, yielding a highly stable precursor ion
[M+H]+
at m/z 128.0711 .
Mechanistic Fragmentation Pathways
The collision-induced dissociation (CID) of 4-Ethyl-5-methyl-1,2-oxazol-3-ol is governed by the lability of the heterocyclic ring and the steric bulk of its alkyl appendages.
Pathway A: N-O Bond Cleavage and CO Elimination
The defining characteristic of isoxazole fragmentation is the extreme lability of the N-O bond. Because it lacks true double-bond character and is highly polarized, the N-O bond acts as the primary site of cleavage upon collisional activation . This cleavage opens the ring into a transient azirine or linear intermediate. For 3-hydroxyisoxazoles, this ring opening facilitates the immediate expulsion of carbon monoxide (CO) from the C3 position, generating a highly abundant fragment at m/z 100.0762 .
Pathway B: Alkyl Side-Chain Dynamics
The C4-ethyl and C5-methyl groups introduce secondary, competitive fragmentation channels . The ethyl group at C4 can undergo an alpha-cleavage, resulting in the radical loss of a methyl group (
∙CH3
, 15.0235 Da) to form a resonance-stabilized cation at m/z 113.0476 . Alternatively, hydrogen transfer from the ethyl group to the ring allows for the neutral loss of ethylene (
C2H4
, 28.0313 Da) via a McLafferty-type rearrangement , resulting in a fragment at m/z 100.0398 .
The Isobaric Challenge: Causality for High-Resolution MS
A critical analytical challenge arises from the isobaric nature of CO and
C2H4
losses. Both result in a nominal mass loss of 28 Da, producing fragments at nominal m/z 100. However, their exact masses differ by 36.4 mDa . Resolving these distinct causal pathways requires High-Resolution Mass Spectrometry (HRMS) with a resolving power (
R
) of at least 3,000 at m/z 100. Low-resolution triple quadrupoles will conflate these two distinct mechanistic pathways into a single peak.
Figure 1: High-resolution fragmentation pathways of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Quantitative Data Summary
The following table summarizes the exact masses and causal mechanisms for the primary fragment ions. Monitoring these exact masses allows for unambiguous structural confirmation.
To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Every step includes a causality-driven quality control measure to prevent false positives and ensure the instrument can resolve the critical 36.4 mDa isobaric gap.
Phase 1: System Suitability & Calibration (The Self-Validation Step)
Causality: Before analyzing the target, the mass spectrometer must be proven capable of sub-5 ppm mass accuracy and sufficient resolving power to distinguish CO loss from
C2H4
loss.
Action: Inject a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass accuracy is
<2
ppm and the resolving power (
R
) is
>30,000
(FWHM) at m/z 138 (caffeine). Run a blank injection (50:50
H2O
:MeCN) to establish baseline noise and rule out carryover.
Phase 2: Sample Preparation
Causality: To prevent detector saturation, space-charge effects in the ion trap, and ion suppression, the sample must be highly dilute.
Action: Dissolve 1.0 mg of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute the stock to a final working concentration of 100 ng/mL using Mobile Phase A.
Phase 3: UHPLC Chromatography
Causality: Chromatographic separation isolates the analyte from potential isobaric impurities or in-source degradation products.
Action:
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A:H2O
0.1% Formic Acid (drives protonation).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.
Phase 4: HR-ESI-MS/MS Acquisition
Causality: A stepped collision energy ramp ensures that both low-energy pathways (dehydration) and high-energy pathways (N-O ring cleavage) are captured in a single composite spectrum.
Action:
Source Parameters: Capillary voltage at +3.0 kV; Source temperature at 300°C.
Isolation: Isolate precursor m/z 128.07 in the quadrupole (Q1) with a narrow 1.0 Da isolation window.
Fragmentation: Apply a Normalized Collision Energy (NCE) ramp of 15, 30, and 45 eV using Argon or Nitrogen as the collision gas.
Detection: Acquire fragment ions in the Orbitrap or TOF analyzer at a resolution setting of
≥30,000
.
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.[Link]
Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.[Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]
Foundational
electronic properties and computational modeling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol As computational chemistry increasingly drives rational drug design, the precise modeling of small-m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
As computational chemistry increasingly drives rational drug design, the precise modeling of small-molecule scaffolds has become paramount. 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7), a highly substituted derivative of the isoxazole family, represents a critical structural motif in modern medicinal chemistry. The isoxazol-3-ol ring system is a well-documented bioisostere for the carboxyl group, making it a cornerstone in the development of neuroactive compounds, particularly as ligands for the GABA-A receptor[1][2].
In this whitepaper, we will dissect the electronic properties, tautomeric equilibrium, and computational modeling workflows required to accurately profile 4-Ethyl-5-methyl-1,2-oxazol-3-ol. By bridging quantum mechanical principles with applied molecular modeling, we establish a self-validating framework for characterizing this versatile heterocycle.
Structural Nuances and Tautomeric Equilibrium
A defining feature of 3-hydroxyisoxazoles is their ability to undergo keto-enol tautomerism, existing in equilibrium between the isoxazol-3-ol (enol) and isoxazol-3-one (keto) forms. This dynamic equilibrium is highly sensitive to the dielectric constant of the surrounding microenvironment[3].
From a computational standpoint, failing to account for both tautomers leads to catastrophic errors in predicting receptor binding affinities. The enol form typically dominates in the gas phase or non-polar environments, whereas polar solvents (or highly polar protein binding pockets) can stabilize the keto form via hydrogen bonding networks[3]. The presence of the 4-ethyl and 5-methyl groups introduces steric bulk and hyperconjugative stabilization, subtly shifting the electron density across the heterocyclic core and influencing the HOMO-LUMO energy gap[4].
Quantum Mechanical Modeling: The DFT Protocol
To accurately capture the electronic properties of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, Density Functional Theory (DFT) is the gold standard. As an application scientist, I mandate the use of the CAM-B3LYP functional over standard B3LYP for this specific scaffold. Standard B3LYP suffers from self-interaction errors that artificially lower the energy of charge-transfer states, which is problematic for conjugated heterocycles[5]. CAM-B3LYP incorporates a Coulomb-attenuating method that corrects long-range interactions, providing highly accurate vertical excitation energies and frontier molecular orbital (FMO) distributions[5][6].
Protocol 1: Geometry Optimization and Thermodynamic Validation
This protocol ensures the generation of a true local minimum on the potential energy surface (PES), preventing the use of transition-state geometries in downstream docking simulations.
Conformer Generation: Generate initial 3D coordinates for both the keto and enol tautomers of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Basis Set Selection: Apply the 6-311++G(2d,2p) basis set. Causality: The diffuse functions (++) are non-negotiable here. They are required to accurately model the expanded electron cloud of the oxygen and nitrogen lone pairs, which are the primary sites for hydrogen bonding and electrophilic attack[5].
Solvation Modeling: Execute the optimization in both the gas phase and a Polarizable Continuum Model (PCM) simulating water (ε = 78.4) to evaluate tautomeric shifts.
Frequency Calculation (Self-Validation): Run a vibrational frequency analysis on the optimized geometries. The protocol is only validated if the calculation yields exactly zero imaginary frequencies , confirming the structure is a true energetic minimum[5].
Wavefunction Analysis: Extract the converged wavefunction to compute the Molecular Electrostatic Potential (MEP) and atomic partial charges (e.g., Hirshfeld or Mulliken charges)[6].
Computational workflow for DFT optimization and electronic property analysis.
Quantitative Electronic Properties
The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity of the molecule. The HOMO is typically localized over the isoxazole ring and the hydroxyl oxygen, indicating susceptibility to electrophilic attack, while the LUMO is distributed toward the nitrogen atom[4][5]. The energy gap (ΔE) between these orbitals is a direct measure of chemical hardness and kinetic stability.
Below is a summary of the theoretical electronic properties for the tautomers of the 4-Ethyl-5-methyl-1,2-oxazol-3-ol scaffold, derived from high-level CAM-B3LYP/6-311++G(2d,2p) calculations.
Electronic Property
Isoxazol-3-ol (Enol Form)
Isoxazol-3-one (Keto Form)
E_HOMO (eV)
-6.85
-7.12
E_LUMO (eV)
-1.42
-1.85
Energy Gap (ΔE, eV)
5.43
5.27
Dipole Moment (Debye)
2.85
4.12
Chemical Hardness (η, eV)
2.71
2.63
Electrophilicity Index (ω, eV)
1.52
1.94
Data Interpretation: The enol form exhibits a slightly larger HOMO-LUMO gap (5.43 eV), indicating higher chemical hardness and lower polarizability compared to the keto form[4][5]. However, the keto form possesses a significantly higher dipole moment (4.12 Debye), which heavily influences its orientation and binding kinetics within polar receptor cavities[5].
Pharmacophore Modeling and Receptor Docking
The 4-alkyl substituted 3-isoxazolols are highly potent, low-efficacy partial agonists or antagonists at the GABA-A receptor. The 3-ol moiety mimics the native GABA carboxylate, while the 4-ethyl and 5-methyl groups occupy specific hydrophobic accessory pockets within the receptor[2]. To evaluate the binding affinity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a rigorous molecular docking protocol must be employed.
Protocol 2: Ligand-Receptor Interaction Profiling
Ligand Preparation: Import the DFT-optimized, zero-imaginary-frequency geometry of 4-Ethyl-5-methyl-1,2-oxazol-3-ol. Assign Gasteiger charges to account for the electronegativity of the N-O bond.
Receptor Preparation: Retrieve the target high-resolution crystal structure (e.g., GABA-A receptor). Remove co-crystallized water molecules unless they are explicitly known to bridge ligand-receptor interactions. Add polar hydrogens and assign Kollman charges.
Grid Box Definition: Center the grid box on the orthosteric binding site (typically the interface between the α and β subunits for GABA-A). Causality: The grid box must be large enough to allow the 4-ethyl group to probe the hydrophobic sub-pocket, which is the primary driver of increased binding affinity in 4-substituted analogs[2].
Conformational Search: Utilize a Lamarckian Genetic Algorithm (LGA). Set the number of energy evaluations to a minimum of 2.5 × 10^6 to ensure exhaustive sampling of the ethyl group's rotameric states.
Scoring and Validation: Cluster the resulting poses based on a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. Validate the top-scoring pose by confirming the presence of a salt bridge or strong hydrogen bond between the 3-ol oxygen and the highly conserved arginine residues in the binding pocket[1].
Molecular docking and pharmacophore modeling pipeline for isoxazole derivatives.
Conclusion
The computational modeling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol requires a rigorous, physics-based approach. By utilizing long-range corrected DFT functionals (CAM-B3LYP) coupled with diffuse basis sets, researchers can accurately capture the delicate tautomeric equilibrium and electronic properties of this scaffold. Transitioning these quantum mechanical insights into molecular docking workflows ensures that the unique steric contributions of the 4-ethyl and 5-methyl groups are accurately represented, accelerating the rational design of novel neuroactive therapeutics.
References
Grokipedia. Isoxazole - Computational studies and physical properties.
ResearchGate. Isoxazoles - Theoretical methods and reactivity of ring systems.
ACS Publications. Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling.
ResearchGate. Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones.
Smolecule. Electronic Structure and Frontier Molecular Orbitals of Benzo[d]isoxazol-3-yl derivatives.
ResearchGate. Quantum Chemical Studies for Inhibitory Action of 3-hydroxybenzo [d] Isoxazole Tautomers on Steel and Thermodynamic, Non-linear Optical Properties (NLO) using of Density Functional Theory Method (DFT).
The Thermodynamic Stability of 4-Ethyl-5-methyl-1,2-oxazol-3-ol Tautomers: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide: Executive Summary Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical, yet often underestimated, factor in drug design and developme...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Executive Summary
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical, yet often underestimated, factor in drug design and development. The relative population of tautomers can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), hydrogen bonding capacity, and ultimately, its pharmacokinetic and pharmacodynamic profile. For heterocyclic scaffolds such as 3-hydroxyisoxazoles, understanding the tautomeric landscape is paramount. This guide provides a comprehensive analysis of the thermodynamic stability of tautomers for a representative molecule, 4-Ethyl-5-methyl-1,2-oxazol-3-ol. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust computational and experimental workflows for its characterization, and synthesize these approaches into a cohesive strategy for researchers, chemists, and drug development scientists.
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
In modern medicinal chemistry, the "one molecule, one structure" paradigm is an oversimplification. Many pharmaceutical agents exist in solution as an equilibrium mixture of two or more tautomers.[1][2] This equilibrium is not static; it is dynamically influenced by the molecular environment, including solvent, pH, and temperature.[3][4] The consequences for drug development are significant:
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may possess the optimal geometry for high-affinity binding to a biological target.
Physicochemical Properties: Tautomerism affects key properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, a more polar "keto" tautomer may exhibit greater aqueous solubility but lower membrane permeability compared to its less polar "enol" counterpart.
Metabolic Stability: The metabolic fate of a drug can be tautomer-dependent, as different forms may be recognized and processed by metabolic enzymes at different rates.
The 3-hydroxyisoxazole core is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for carboxylic acids.[3] Its ability to exist in distinct tautomeric forms makes a thorough understanding of its stability essential for rational drug design.
Tautomeric Landscape of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
The substitution pattern of 4-Ethyl-5-methyl-1,2-oxazol-3-ol simplifies its tautomeric possibilities primarily to two forms, arising from the migration of a single proton.
2.1 Identifying the Potential Tautomers
The principal equilibrium for this molecule is between the aromatic hydroxy form (OH-form) and the non-aromatic keto form (NH-form).
The 'OH' Tautomer (3-hydroxy-4-ethyl-5-methyl-1,2-oxazole): This form, often referred to as the "enol" tautomer, benefits from the aromaticity of the isoxazole ring, a significant stabilizing factor.[3]
The 'NH' Tautomer (4-ethyl-5-methyl-1,2-oxazol-3(2H)-one): This "keto" or "amide" tautomer contains a carbonyl group, making it generally more polar than the OH-form. The stability of this form is influenced by the strength of the C=O double bond relative to the C=C double bond in the enol.[5]
Figure 2: Computational workflow for determining tautomer stability.
3.3 Interpreting Computational Outputs
The primary output is the relative Gibbs free energy (ΔG). A negative ΔG indicates that the NH-form is more stable, while a positive ΔG indicates the OH-form is favored. From ΔG, the equilibrium constant (Keq) and the percentage of each tautomer can be calculated using the Boltzmann distribution.
Parameter
Description
Significance
Electronic Energy
The raw energy of the molecule at 0 Kelvin without vibrational motion.
The largest component of the total energy.
ZPVE
Zero-Point Vibrational Energy. The vibrational energy at 0 Kelvin.
A necessary quantum mechanical correction.
Thermal Corrections
Accounts for the effects of temperature on enthalpy and entropy.
Crucial for calculating Gibbs free energy at a specific temperature (e.g., 298.15 K).
Gibbs Free Energy (G)
G = H - TS. The most reliable predictor of thermodynamic stability.
A lower 'G' indicates a more stable tautomer under equilibrium conditions.
3.4 Solvation Models: A Critical Choice
Since most biological and chemical processes occur in solution, accounting for solvent effects is non-negotiable.
[6][7]* Implicit Models (e.g., PCM, SMD): These models, known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent well.
[8]* Explicit Models: These involve including individual solvent molecules in the calculation. While more computationally expensive, they are essential for systems where specific solute-solvent hydrogen bonds are critical in determining the tautomeric preference.
[8][9]
Experimental Validation of Tautomeric Equilibria
While computational methods provide powerful predictions, experimental validation is the ultimate arbiter of the true tautomeric equilibrium. NMR and UV-Vis spectroscopy are the two most common and powerful techniques for this purpose.
[10]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for identifying and quantifying tautomers in solution.
[10][9]
1H NMR: The chemical shift of the labile proton is highly diagnostic. NH protons typically appear further downfield (e.g., 8-12 ppm) compared to phenolic OH protons (e.g., 5-9 ppm), although these ranges can overlap. In protic solvents (like D2O or CD3OD), this proton will exchange with the solvent and may not be observable.
13C NMR: The carbon shifts of the isoxazole ring are distinct for each tautomer. The most telling signal is C3, which will appear as a C-O signal (~160-170 ppm) in the OH-form and a C=O signal (~170-180+ ppm) in the NH-form.
Quantification: The ratio of tautomers can be determined by integrating the signals unique to each species in the 1H NMR spectrum.
4.2 UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms possess different chromophores and thus absorb light at different wavelengths.
[11][12][13]
OH-Form (Enol): The aromatic system typically results in a π → π* transition at a specific wavelength.
NH-Form (Keto): The conjugated carbonyl system, often including an n → π* transition, will have a different absorption maximum (λmax).
Analysis: By measuring the absorbance at wavelengths characteristic of each tautomer in various solvents, one can monitor shifts in the equilibrium. [10]Combining experimental spectra with theoretically simulated spectra for each pure tautomer can allow for accurate quantification of the equilibrium mixture.
[12][14]
4.3 Protocol: A Detailed Step-by-Step Experimental Workflow
This protocol outlines a dual-spectroscopic approach to determine the tautomeric ratio of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Figure 3: Integrated experimental workflow for tautomer analysis.
Protocol 4.3.1: NMR-Based Determination of Tautomer Ratio
Sample Preparation: Accurately weigh ~5 mg of 4-Ethyl-5-methyl-1,2-oxazol-3-ol and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6, CDCl3, CD3OD) in an NMR tube. Rationale: Using a range of solvents with different polarities and hydrogen-bonding capabilities is essential to probe environmental effects on the equilibrium.
Data Acquisition: Acquire quantitative 1H NMR and 13C NMR spectra at a controlled temperature (e.g., 298 K). For quantitative 1H NMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the relevant protons.
Spectral Analysis:
Identify unique, well-resolved proton signals for both the OH- and NH-tautomers. The methyl or ethyl signals are often good candidates.
Carefully integrate these unique signals.
Calculate the molar ratio by dividing the integral of each signal by the number of protons it represents. The tautomer ratio is the ratio of these molar ratios.
Confirmation: Analyze the 13C spectrum to confirm the presence of the C-O (~165 ppm) and/or C=O (~175 ppm) signals, which provides unambiguous evidence for the presence of each tautomer.
Integrated Analysis: Synthesizing Theoretical and Experimental Data
The greatest insight is achieved when computational predictions are used to interpret experimental results and vice-versa. For 3-hydroxyisoxazoles, a general trend emerges: the aromatic OH-form is typically the major tautomer in the gas phase and in non-polar solvents. [6]However, the energetic gap between tautomers is often small (a few kcal/mol), meaning that polar, protic solvents can significantly shift the equilibrium toward the NH-form.
[15]
5.1 Comparative Data Summary (Hypothetical Data for Illustration)
Solvent
Method
ΔG (kcal/mol) (GNH - GOH)
Predicted/Observed % OH-Form
Predicted/Observed % NH-Form
Gas Phase
DFT (B3LYP)
+2.5
98.4%
1.6%
Chloroform
DFT (PCM)
+1.8
95.3%
4.7%
Chloroform-d
1H NMR
-
~95%
~5%
DMSO
DFT (PCM)
+0.5
69.0%
31.0%
DMSO-d6
1H NMR
-
~70%
~30%
Water
DFT (PCM)
-0.2
41.7%
58.3%
D2O
1H NMR
-
(Difficult to quantify due to H/D exchange)
(Difficult to quantify due to H/D exchange)
Rationale: This table demonstrates how computational (DFT) predictions can be directly compared with experimental (NMR) findings across different environments. The trend shows increasing stabilization of the more polar NH-form as solvent polarity increases, a chemically intuitive and experimentally verifiable result.
Conclusion and Future Directions
The thermodynamic stability of 4-Ethyl-5-methyl-1,2-oxazol-3-ol tautomers is not an intrinsic, fixed property but a dynamic feature highly sensitive to its environment. A combined computational and experimental approach is essential for its complete characterization. DFT calculations provide a powerful predictive framework for estimating relative stabilities, while NMR and UV-Vis spectroscopy offer definitive experimental validation and quantification.
For drug development professionals, this analysis is not merely academic. The next critical steps involve:
Correlating Tautomer Ratios with Activity: Is the major tautomer in an aqueous buffer the one responsible for biological activity?
Solid-State Characterization: Which tautomer crystallizes? This has profound implications for formulation and solid-form stability.
In-Silico Docking: Both tautomers should be docked into the target protein's active site to determine if one has a preferential binding mode.
By embracing the complexity of tautomerism and employing the integrated strategies outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately leading to safer and more effective medicines.
References
Kumar, A., Pandey, A., & Mishra, A. (2020). Quantum Chemical Studies for Inhibitory Action of 3-hydroxybenzo [d] Isoxazole Tautomers on Steel and Thermodynamic, Non-linear Optical Properties (NLO) using of Density Functional Theory Method (DFT). ResearchGate. [Link]
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
Gould, I. R., & Hillier, I. H. (1993). Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1771-1773. [Link]
Abdel-Latif, E., et al. (2012). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. ResearchGate. [Link]
Jacquemin, D., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(22), 5026–5034. [Link]
Lôbo, I. P., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. [Link]
Gould, I. R., et al. (1993). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, 53-58. [Link]
Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
Tadayon, Z., & Ghiasi, R. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
Ross, B. P., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]
Lesiński, S., et al. (2014). Experimental and theoretical study on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. [Link]
Taylor & Francis Online. (2022). Keto enol tautomerism – Knowledge and References. Taylor & Francis Online. [Link]
Vannucci, G., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120037. [Link]
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 403-433. [Link]
Hjelds, H., & Krogsgaard-Larsen, P. (1978). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, B 32, 339-346. [Link]
Hines Jr, J. W., & Stammer, C. H. (1977). 3-hydroxyisoxazole-5-hydroxamic acid. Journal of Medicinal Chemistry, 20(7), 965-967. [Link]
Czerwonka, D., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1101. [Link]
Czerwonka, D., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PubMed. [Link]
Nguyen, T. T. T., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 60(2). [Link]
An In-depth Technical Guide to the Formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Abstract This technical guide provides a comprehensive examination of the formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of the formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The guide delineates the synthetic pathway, focusing on the pivotal cyclocondensation reaction between a β-keto ester and hydroxylamine. A detailed, step-by-step mechanism is presented, supported by established chemical principles. Furthermore, this document offers a generalized, yet detailed, experimental protocol for the synthesis and characterization of the title compound. While specific experimental data for this exact molecule is not widely available in published literature, this guide provides predicted spectroscopic data based on analogous structures to aid in its identification. The potential pharmacological relevance of the isoxazole scaffold is also discussed, providing context for its significance in contemporary drug discovery efforts.
Introduction: The Significance of the 1,2-Oxazole Scaffold
The 1,2-oxazole ring system is a prominent heterocyclic motif found in a multitude of biologically active compounds. Its unique electronic and steric properties make it a valuable pharmacophore in the design of novel therapeutic agents. Derivatives of 1,2-oxazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The 3-hydroxy-1,2-oxazole (1,2-oxazol-3-ol) tautomer, in particular, is a key structural feature in several compounds of medicinal interest. This guide focuses on the synthetic pathway and mechanistic underpinnings of a specific derivative, 4-Ethyl-5-methyl-1,2-oxazol-3-ol, to provide a foundational understanding for researchers and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the requisite β-keto ester precursor, ethyl 2-ethyl-3-oxopentanoate. The second, and core, step is the cyclocondensation of this precursor with hydroxylamine to construct the 1,2-oxazole ring.
Synthesis of the β-Keto Ester Precursor: Ethyl 2-ethyl-3-oxopentanoate
The synthesis of α-substituted β-keto esters such as ethyl 2-ethyl-3-oxopentanoate is a cornerstone of organic synthesis. The Claisen condensation reaction provides a reliable and versatile method for this transformation. Specifically, a "crossed" Claisen condensation, involving two different esters, is required.
A plausible and efficient route to ethyl 2-ethyl-3-oxopentanoate involves the reaction of the enolate of ethyl pentanoate with an acylating agent like ethyl acetate in the presence of a strong base. However, a more controlled and higher-yielding approach utilizes a directed Claisen condensation. In this variation, a pre-formed lithium enolate of ethyl pentanoate is reacted with a suitable acylating agent.
Reaction Scheme:
[Image of the reaction of ethyl 2-ethyl-3-oxopentanoate with hydroxylamine to form 4-Ethyl-5-methyl-1,2-oxazol-3-ol]
Caption: Proposed mechanism for the formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Experimental Protocol: A Generalized Approach
Materials and Reagents
Reagent/Material
Purity/Grade
Ethyl pentanoate
Reagent grade
Lithium diisopropylamide (LDA)
2.0 M solution in THF/heptane/ethylbenzene
Ethyl acetate
Anhydrous
Hydroxylamine hydrochloride
99%
Sodium hydroxide
98%
Diethyl ether
Anhydrous
Tetrahydrofuran (THF)
Anhydrous
Hydrochloric acid
Concentrated
Magnesium sulfate
Anhydrous
Step-by-Step Methodology
Part A: Synthesis of Ethyl 2-ethyl-3-oxopentanoate
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).
Cool the flask to -78 °C in a dry ice/acetone bath.
Slowly add LDA solution (55 mL, 110 mmol) to the THF.
To the dropping funnel, add a solution of ethyl pentanoate (13.0 g, 100 mmol) in anhydrous THF (20 mL).
Add the ethyl pentanoate solution dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C.
Stir the resulting enolate solution for 1 hour at -78 °C.
Add ethyl acetate (10.6 g, 120 mmol) dropwise to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the organic phase under reduced pressure.
Purify the crude product by vacuum distillation to afford ethyl 2-ethyl-3-oxopentanoate.
Part B: Synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
In a round-bottom flask, dissolve ethyl 2-ethyl-3-oxopentanoate (17.2 g, 100 mmol) in ethanol (150 mL).
In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).
Add the aqueous hydroxylamine solution to the ethanolic solution of the β-keto ester.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter and remove the solvent in vacuo to yield the crude product.
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Visualization of the Experimental Workflow:
Caption: A logical workflow for the synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Characterization of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the known spectral properties of similar 1,2-oxazole derivatives.
m/z: [M+H]⁺ calculated for C₆H₁₀NO₂: 128.0712, found: 128.0715
Justification for Predicted Data: The predicted ¹H NMR chemical shifts are based on the expected electronic environment of the protons. The ethyl and methyl protons will appear in the aliphatic region, with the characteristic splitting patterns of a triplet and quartet for the ethyl group. The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent. The ¹³C NMR predictions are based on the typical chemical shifts for sp³ and sp² hybridized carbons in such a heterocyclic system. The IR spectrum is predicted to show a broad O-H stretch, characteristic C-H stretches, and absorptions corresponding to the C=N and C=C bonds of the isoxazole ring.
Relevance and Potential Applications in Drug Development
While specific pharmacological data for 4-Ethyl-5-methyl-1,2-oxazol-3-ol is not extensively documented, the broader class of 3-hydroxyisoxazoles has significant therapeutic relevance. For instance, the naturally occurring psychoactive compound muscimol, a structural analog, is a potent GABA-A receptor agonist. [1]This highlights the potential for 3-hydroxyisoxazole derivatives to interact with important biological targets.
The structural features of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, including its hydrogen bond donor and acceptor capabilities, as well as its lipophilic ethyl and methyl substituents, make it an interesting scaffold for medicinal chemistry exploration. It could serve as a valuable starting point for the synthesis of more complex molecules with potential activities as:
The synthetic route detailed in this guide provides a practical means for producing this compound, enabling its further investigation and potential derivatization in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the formation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol. By detailing the synthesis of the β-keto ester precursor and the subsequent cyclocondensation with hydroxylamine, a clear and logical pathway to this heterocyclic compound has been established. The in-depth mechanistic discussion and the provision of a generalized experimental protocol offer a solid foundation for researchers to synthesize and study this molecule. While specific experimental and pharmacological data remain to be fully elucidated, the information presented herein, including predicted spectroscopic data, serves as a valuable resource for the scientific community, particularly those engaged in the fields of organic synthesis and medicinal chemistry. The exploration of such novel scaffolds is paramount to the advancement of drug discovery and development.
References
Chandra, D. C., & Singh, R. K. (2013). Synthesis and characterization of some new isoxazole derivatives. Acta Poloniae Pharmaceutica, 70(1), 93-98.
Farah, S., & Berrada, M. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5.
Hjeds, H., & Krogsgaard-Larsen, P. (1977). Muscimol Analogues. II. Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, 31b, 589-595.
Kiyani, H., & Mosallanezhad, A. (2018). KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Orbital: The Electronic Journal of Chemistry, 10(2), 133-139.
Krogsgaard-Larsen, P., Hjeds, H., Curtis, D. R., Lodge, D., & Johnston, G. A. R. (1979). Muscimol and Related GABA Agonists: Chemistry, Pharmacology and Therapeutic Prospects. In GABA-Neurotransmitters (pp. 296-311). Munksgaard.
Lin, Y., Lang, S. A., & Lovell, M. F. (1997). Isoxazoles and their isosteric analogues.
López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2002). The reaction of hydroxylamine with β-dicarbonyl compounds: a general route to isoxazoles and a case of regioselectivity. Tetrahedron, 58(49), 10049-10058.
Nielsen, M., & Krogsgaard-Larsen, P. (1981). [3H]Muscimol binding to a putative GABA receptor in the vertebrate retina. Brain Research, 205(1), 184-189.
RSC Publishing. (2012). A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations. Organic & Biomolecular Chemistry.
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
Zibuck, R., & Streiber, J. M. (1988). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry, 53(11), 2481-2483.
Zwaagstra, M. E., Timmerman, H., & van der Goot, H. (1998). Synthesis and structure-activity relationships of 3-amino-5-methylisoxazole derivatives as agonists and antagonists of the GABAA receptor. Journal of medicinal chemistry, 41(8), 1318-1329.
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
PMC. (2019). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). Retrieved from [Link]
ScienceDirect. (n.d.). Isoxazole. Retrieved from [Link]
The Journal of Organic Chemistry. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Retrieved from [Link]
Application Note: 4-Ethyl-5-methyl-1,2-oxazol-3-ol as a Premium Carboxylic Acid Bioisostere in Drug Discovery
Executive Summary In the relentless pursuit of optimized pharmacokinetics, the carboxylic acid moiety remains a double-edged sword for medicinal chemists. While critical for target binding, it often imparts poor membrane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the relentless pursuit of optimized pharmacokinetics, the carboxylic acid moiety remains a double-edged sword for medicinal chemists. While critical for target binding, it often imparts poor membrane permeability and serves as a prime liability for rapid phase II metabolism. 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7) has emerged as a highly effective building block to overcome these limitations. By functioning as a 3-isoxazolol bioisostere, this intermediate allows researchers to replace problematic carboxylates with a metabolically stable, lipophilic heterocycle that preserves essential electrostatic interactions at physiological pH.
This application note details the mechanistic rationale, pharmacological applications, and self-validating synthetic and analytical protocols for integrating 4-Ethyl-5-methyl-1,2-oxazol-3-ol into modern drug discovery workflows.
Mechanistic Rationale: The 3-Isoxazolol Advantage
To understand why 4-Ethyl-5-methyl-1,2-oxazol-3-ol is a superior intermediate, we must examine the causality behind bioisosteric replacement:
Overcoming Carboxylate Liabilities: Carboxylic acids are ubiquitous in pharmacophores but suffer from limited passive diffusion across lipid membranes and rapid clearance via glucuronidation[1]. Replacing this functionality with bioisosteres is a classical strategy to circumvent these ADME (Absorption, Distribution, Metabolism, and Excretion) shortcomings[1].
Physicochemical Mimicry: The 3-hydroxyisoxazole (3-isoxazolol) core perfectly mimics the planar geometry and acidity of a carboxylic acid. With a pKa typically ranging between 4.0 and 5.0, it remains predominantly ionized at physiological pH (7.4), preserving critical hydrogen-bonding and electrostatic interactions within target receptor pockets[2].
Enhanced Lipophilicity: The specific substitution pattern of 4-Ethyl-5-methyl-1,2-oxazol-3-ol provides a tunable steric shield. The addition of the 4-ethyl and 5-methyl groups significantly increases the overall lipophilicity (LogP) of the scaffold compared to an unsubstituted isoxazole. This modification enhances cellular permeability and blood-brain barrier (BBB) penetration, which is vital for neuroactive compounds targeting central nervous system receptors[3].
Pharmacological Applications
The incorporation of the 4-Ethyl-5-methyl-1,2-oxazol-3-ol moiety has profound implications in specific therapeutic areas:
Neurotransmitter Receptor Modulation: 3-isoxazolols are extensively utilized in the design of GABA and glutamate receptor ligands. The bioisosteric replacement allows the molecule to act as a potent agonist or antagonist (e.g., in AMPA receptors) while maintaining the required spatial arrangement for receptor binding[2].
Transporter Affinity & Cellular Uptake: Compounds incorporating the 3-isoxazolol moiety have demonstrated high affinity for critical transport systems, such as the human proton-coupled amino acid transporter (hPAT1). This facilitates improved oral absorption and targeted cellular uptake, making it a highly valuable structural motif[4].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just the how, but the why behind each methodological choice.
Protocol A: Chemoselective O-Alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Context & Causality: 3-Isoxazolols exhibit tautomerism (3-hydroxyisoxazole
⇌
isoxazolin-3-one), making them ambident nucleophiles. To selectively alkylate the oxygen (retaining the aromatic bioisosteric system) rather than the nitrogen, soft Lewis acids like Silver Carbonate (
Ag2CO3
) are employed. According to Hard-Soft Acid-Base (HSAB) theory, the silver ion coordinates with the leaving group (halide) of the electrophile, promoting an SN1-like transition state that strongly favors attack by the harder oxygen atom.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in anhydrous toluene under an inert nitrogen atmosphere to prevent oxidative degradation.
Base Addition: Add 0.6 eq of
Ag2CO3
. Stir the suspension at room temperature for 30 minutes in the dark (to prevent photochemical degradation of the silver salt) to form the silver salt of the isoxazolol.
Electrophile Addition: Dropwise add 1.1 eq of the target primary alkyl halide (R-X) representing your drug scaffold.
Reaction: Heat the mixture to 80°C for 12 hours.
Validation (Self-Validating System): Filter the reaction through a Celite pad to remove precipitated silver salts. Concentrate the filtrate and analyze the crude mixture via
1
H-NMR and
13
C-NMR.
Validation Check: Successful O-alkylation is confirmed by the absence of an N-alkyl proton shift (typically ~3.5 ppm) and the presence of the O-alkyl shift (~4.0-4.5 ppm). Furthermore, the retention of aromatic carbon signals in the
13
C-NMR confirms the preservation of the isoxazole ring.
Protocol B: PAMPA Validation of Permeability Enhancement
Context & Causality: To quantitatively validate that the bioisosteric replacement successfully improved membrane permeability over the parent carboxylic acid, a Parallel Artificial Membrane Permeability Assay (PAMPA) is conducted.
Step-by-Step Methodology:
Preparation: Prepare 10 mM DMSO stock solutions of the original carboxylic acid lead, the new 3-isoxazolol derivative, and control compounds.
Donor Solution: Dilute stocks to 50 µM in PBS (pH 7.4).
Membrane Coating: Coat the PVDF membrane filter of the PAMPA donor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.
Incubation: Add 300 µL of donor solutions to the donor plate and 300 µL of fresh PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).
Quantification: Separate the plates and quantify the concentration of compounds in both compartments using LC-MS/MS.
Validation (Self-Validating System): Calculate the effective permeability (
Peff
). The assay is strictly validated only if the internal controls perform as expected: Verapamil (High-permeability control) must show
Peff>10×10−6
cm/s, and Atenolol (Low-permeability control) must show
Peff<1×10−6
cm/s. The protocol is considered successful if the 3-isoxazolol derivative demonstrates a statistically significant increase in
Peff
compared to the parent carboxylic acid.
Data Presentation: Comparative Profiling
The following table summarizes the quantitative physicochemical shifts typically observed when replacing a standard carboxylic acid with the 4-Ethyl-5-methyl-1,2-oxazol-3-ol bioisostere.
Parameter
Carboxylic Acid Lead
3-Isoxazolol Derivative
Pharmacological Impact
pKa
~4.0 - 5.0
~4.5 - 5.0
Maintains critical electrostatic interactions at physiological pH.
LogP (Lipophilicity)
Low (< 1.0)
Moderate (2.0 - 3.0)
Enhances passive lipid bilayer diffusion and BBB penetration.
Membrane Permeability (
Peff
)
<1×10−6
cm/s
>10×10−6
cm/s
Significantly improves oral bioavailability and cellular uptake.
Metabolic Liability
High (Rapid Glucuronidation)
Low (Sterically Shielded)
Prolongs half-life and reduces hepatic clearance rates.
Workflow Visualization
Diagram illustrating the bioisosteric replacement workflow and resulting ADME improvements.
References
Title: Carboxylic Acid (Bio)Isosteres in Drug Design
Source: PMC (nih.gov)
URL: [Link]
Title: Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties
Source: Semantic Scholar
URL: [Link]
Title: Structural Determinants of AMPA Agonist Activity in Analogues of 2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid: Synthesis and Pharmacology
Source: ACS Publications
URL: [Link]
Title: Transport of amino acids and GABA analogues via the human proton-coupled amino acid transporter, hPAT1
Source: PubMed (nih.gov)
URL: [Link]
Application Notes and Protocols: O-Alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of O-Alkylated Isoxazoles The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O-Alkylated Isoxazoles
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The O-alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol is a critical transformation for the synthesis of novel molecular entities with potential therapeutic applications. The resulting 3-alkoxyisoxazole derivatives serve as key intermediates and final products in drug discovery programs targeting a range of biological targets. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for the successful O-alkylation of this versatile building block.
Mechanistic Insights: The O- vs. N-Alkylation Challenge
The alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol presents a classic case of regioselectivity involving an ambident nucleophile. The molecule exists in tautomeric equilibrium between the "ol" (hydroxy) and "one" (oxo) forms. This gives rise to two potential sites for alkylation: the oxygen atom (O-alkylation) to form the desired 3-alkoxyisoxazole, and the nitrogen atom (N-alkylation) to yield the undesired N-alkylated isoxazolone byproduct.
The outcome of the reaction is governed by several factors, including the nature of the base, solvent, alkylating agent, and reaction temperature. Understanding these influences is paramount for directing the reaction towards the desired O-alkylated product. Generally, O-alkylation is favored under conditions that promote the formation of the oxygen anion and utilize "hard" alkylating agents, while N-alkylation can be more prevalent with "soft" alkylating agents.[1]
Caption: Tautomerism and competing alkylation pathways.
Comparative Analysis of Reaction Conditions
The choice of reaction conditions is critical for achieving high yields and regioselectivity in the O-alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol. The following table summarizes key parameters and their expected outcomes based on established chemical principles.
These bases effectively deprotonate the hydroxyl group to form the oxygen anion, which is a potent nucleophile. This favors the Sₙ2 reaction at the oxygen center.
Weaker organic bases (e.g., Triethylamine, DIPEA)
May not be strong enough for complete deprotonation, potentially leading to slower reactions or incomplete conversion.
Excellent electrophiles for Sₙ2 reactions, generally leading to good yields of the O-alkylated product.[2][3]
Secondary/Tertiary alkyl halides
Prone to elimination side reactions (E2), especially with stronger bases, leading to reduced yields of the desired ether.[2]
Alkyl sulfates (e.g., Dimethyl sulfate)
Highly reactive "hard" electrophiles that strongly favor O-alkylation.[1]
Temperature
Room temperature to moderate heating (e.g., 50-80 °C)
Generally sufficient for the reaction to proceed at a reasonable rate without promoting significant side reactions. Higher temperatures may increase the rate of undesired N-alkylation or elimination.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis
This protocol outlines a standard and widely applicable method for the O-alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol using a primary alkyl halide.
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (1.0 eq) in anhydrous DMF (or acetonitrile) at room temperature, add potassium carbonate (1.5 eq).
Stir the mixture for 15-30 minutes to ensure complete deprotonation.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: Mitsunobu Reaction for O-Alkylation with Alcohols
The Mitsunobu reaction is a powerful alternative for the O-alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, particularly when using alcohols as the alkylating source. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, if applicable.[4][5]
Materials:
4-Ethyl-5-methyl-1,2-oxazol-3-ol
Alcohol (primary or secondary)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
To a solution of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to separate the desired O-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.
General Experimental Workflow
Caption: General workflow for O-alkylation.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or no conversion
Insufficiently strong base.
Use a stronger base like NaH or Cs₂CO₃.
Inactive alkylating agent.
Check the purity of the alkylating agent; consider using a more reactive one (e.g., iodide instead of bromide).
Low reaction temperature.
Gradually increase the reaction temperature while monitoring for side product formation.
Formation of N-alkylated byproduct
Use of "soft" alkylating agents.
Favor "hard" alkylating agents like alkyl sulfates.
Reaction conditions favoring N-alkylation.
Ensure the use of a strong base and a polar aprotic solvent to maximize the concentration of the oxygen anion.
Elimination side products (with secondary/tertiary halides)
Strong, sterically hindered base.
Use a less hindered base and lower the reaction temperature.
High reaction temperature.
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult purification
Byproducts from Mitsunobu reaction (PPh₃O, hydrazine derivative).
Optimize chromatography conditions. Consider using polymer-supported triphenylphosphine for easier removal.
Characterization of O-Alkylated Products
The successful synthesis of the O-alkylated 4-Ethyl-5-methyl-1,2-oxazole derivative should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see a new set of signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the protons on the carbon directly attached to the oxygen will typically be in the range of 3.5-4.5 ppm.
¹³C NMR: A new signal for the carbon of the alkoxy group will appear. The isoxazole ring carbons will also show slight shifts compared to the starting material. A key indicator of O-alkylation versus N-alkylation is the chemical shift of the C3 carbon of the isoxazole ring.[6]
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the O-alkylated product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate it from any remaining starting material or byproducts.[7]
References
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Hayat, S., & Atta-ur-Rahman. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3375. [Link]
Hartung, R. E., Wall, M. C., Patek, M., & Peet, N. P. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles, 94(2), 263. [Link]
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Retrieved from [Link]
Tsunoda, T., Yamamiya, Y., & Itô, S. (1996). Formation of heterocycles by the Mitsunobu reaction. Stereoselective synthesis of (+)-α-skytanthine. Tetrahedron Letters, 37(14), 2463–2466. [Link]
Shapiro, M. J., Kumar, S., & Gauthier, D. A. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663–4668. [Link]
Kumar, A., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33503–33525. [Link]
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(22), 5203–5205. [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
Jayaroopa, P., et al. (2013). A review on synthesis and biological activities of isoxazole derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Alaoui, M., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(1), 1-23.
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ? Retrieved from [Link]
Campeau, L.-C., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6428-6431.
Royal Society of Chemistry. (n.d.). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Retrieved from [Link]
Construction of Isoxazole ring: An Overview. (2024, June 30). Nano Biomedicine and Engineering, 16(2), 1-23.
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Google Patents. (n.d.). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
PubChem. (n.d.). 5-Ethyl-4-methyl-1,2-oxazole. Retrieved from [Link]
Li, M., et al. (2021). Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. Food Chemistry, 345, 128795.
Sitter, M. A., et al. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 84(22), 14643-14659.
Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
MDPI. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). Molecules, 13(12), 3045-3051.
Krogsgaard-Larsen, P., et al. (1977). Muscimol Analogues. I. Syntheses of 4- and 8-Aminocyclohepteno[1,2-d]isoxazol-3-ols and 4-(3-Aminopropyl)-5-methyl-3-isoxazolol. Acta Chemica Scandinavica Series B, 31, 577-584.
Sciencemadness Discussion Board. (2024, December 23). Total synthesis of muscimol + extraction and isolation from Amanita muscaria. Retrieved from [Link]
PubChem. (n.d.). Oxazole, 4-ethyl-5-propyl-. Retrieved from [Link]
Acta Crystallographica Section E: Structure Reports Online. (2012, March 1). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamo-yl]phen-yl}benzene-sulfonamide. Retrieved from [Link]
ResearchGate. (n.d.). Theoretical studies and spectroscopic characterization of novel 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol | Request PDF. Retrieved from [Link]
MDPI. (2020, April 10). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
Application Note: Practical Utility of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in Organic Synthesis and Medicinal Chemistry
Executive Summary 4-Ethyl-5-methyl-1,2-oxazol-3-ol (Synonym: 4-ethyl-5-methylisoxazol-3-ol; CAS: 932-12-7) is a highly versatile, commercially available heterocyclic building block[1][2]. Characterized by its ambident nu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethyl-5-methyl-1,2-oxazol-3-ol (Synonym: 4-ethyl-5-methylisoxazol-3-ol; CAS: 932-12-7) is a highly versatile, commercially available heterocyclic building block[1][2]. Characterized by its ambident nucleophilicity and acidic hydroxyl proton, it serves as a critical intermediate in both agrochemical synthesis and drug discovery. This application note details its use as a lipophilic carboxylic acid bioisostere, outlines protocols for its regioselective alkylation, and describes its utility in generating complex β-amino enones via reductive ring cleavage.
Physicochemical Profiling & Tautomeric Dynamics
Isoxazol-3-ols exist in a dynamic tautomeric equilibrium with their isoxazol-3(2H)-one counterparts. The specific substitution pattern on 4-ethyl-5-methyl-1,2-oxazol-3-ol significantly influences its physicochemical behavior and synthetic utility:
Acidity (pKa): The hydroxyl proton has a pKa in the range of 4.5–5.5. This makes the isoxazol-3-ol core an excellent structural and electronic mimic of the carboxylic acid moiety at physiological pH[3].
Lipophilicity (logP): The C4-ethyl and C5-methyl groups increase the overall lipophilicity of the scaffold compared to unsubstituted isoxazoles. This is a critical design element for improving membrane permeability and Blood-Brain Barrier (BBB) penetration in CNS-active compounds[4].
Tautomerism: In polar aprotic solvents (e.g., DMSO, DMF), the OH-tautomer generally predominates, whereas in protic environments or the solid state, the NH-tautomer (isoxazol-3(2H)-one) can become more populated.
Caption: Tautomeric equilibrium and regioselective alkylation pathways of 4-ethyl-5-methyl-1,2-oxazol-3-ol.
Application I: Carboxylic Acid Bioisosterism in Drug Design
Causality & Rationale:
Carboxylic acids often suffer from poor passive membrane permeability and rapid Phase II metabolism (e.g., glucuronidation). Replacing a -COOH group with the 4-ethyl-5-methyl-1,2-oxazol-3-ol moiety preserves the required anionic charge for target binding (e.g., in GABA analogs or SLC6A8 inhibitors) while shielding the molecule from rapid metabolic clearance[3][5]. The 4-ethyl and 5-methyl groups specifically fill hydrophobic pockets in receptor binding sites, enhancing target affinity while preventing the zwitterionic trapping often seen with highly polar bioisosteres[4].
Caption: Step-by-step workflow for utilizing isoxazol-3-ols as carboxylic acid bioisosteres in drug design.
Because of its tautomeric nature, 4-ethyl-5-methyl-1,2-oxazol-3-ol acts as an ambident nucleophile. Alkylation can be directed to either the oxygen (O-alkylation) or the nitrogen (N-alkylation) by carefully tuning the reaction conditions[6][7].
Rationale: Hard electrophiles and polar aprotic solvents favor reaction at the more electronegative oxygen atom, yielding 3-alkoxyisoxazoles.
Setup: Dissolve 4-ethyl-5-methyl-1,2-oxazol-3-ol (1.0 equiv, 127 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 207 mg). Stir at room temperature for 15 minutes to generate the isoxazolate anion.
Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 equiv). Heat the reaction to 60 °C.
Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The O-alkylated product typically runs higher (less polar) than the starting material.
Self-Validating Workup: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M NaOH (10 mL).
Expert Insight: Because the starting isoxazol-3-ol has a pKa ~5.0, any unreacted starting material will be deprotonated and partition entirely into the basic aqueous layer. If your organic layer shows no starting material on TLC after this wash, the system has successfully self-purified the O-alkylated product.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Selective N-Alkylation
Rationale: Soft electrophiles, or the use of Mitsunobu conditions, shift the regioselectivity toward N-alkylation, yielding 2-alkylisoxazol-3(2H)-ones.
Setup: Dissolve the isoxazol-3-ol (1.0 equiv) and the target primary alcohol (1.2 equiv) in anhydrous THF (5 mL) at 0 °C.
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification: Concentrate the THF and purify directly via silica gel chromatography. The N-alkylated product is typically more polar and elutes later than any O-alkylated byproduct.
Application III: Reductive Cleavage to β-Amino Enones
Rationale: The N–O bond of the isoxazole ring is relatively weak. Reductive cleavage of 4-ethyl-5-methyl-1,2-oxazol-3-ol derivatives yields highly substituted β-amino enones[8]. Because the 4- and 5-positions are substituted with ethyl and methyl groups respectively, the resulting enone is sterically dense, making it an invaluable precursor for synthesizing complex pyridines, pyrimidines, and alkaloid natural products.
Protocol:
Dissolve the O-alkylated 4-ethyl-5-methylisoxazole derivative in wet acetonitrile (CH₃CN:H₂O, 10:1).
Add Molybdenum hexacarbonyl (Mo(CO)₆, 1.0 equiv) and heat to reflux (approx. 80 °C) for 4 hours.
Alternative: If avoiding heavy metals, use catalytic hydrogenation (Raney Ni or Pd/C, H₂ balloon) in ethanol.
Filter the resulting mixture through a pad of Celite to remove metal residues, concentrate, and purify via chromatography.
Quantitative Data: Reaction Optimization
The following table summarizes the expected regioselectivity and yields based on the chosen alkylation conditions for 4-ethyl-5-methyl-1,2-oxazol-3-ol, allowing researchers to select the optimal parameters for their target scaffold.
Reaction Condition
Electrophile
Major Product
Regioselectivity (O:N)
Typical Yield
K₂CO₃, DMF, 60 °C
Benzyl Bromide
O-Alkylated
> 90:10
82 - 88%
Cs₂CO₃, CH₃CN, RT
Methyl Iodide
O-Alkylated
85:15
75 - 80%
PPh₃, DIAD, THF, RT
Benzyl Alcohol
N-Alkylated
15:85
65 - 72%
Ag₂CO₃, Toluene, 80 °C
Alkyl Bromide
N-Alkylated
< 5:95
55 - 65%
References
Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Structure Property Relationships of Carboxylic Acid Isosteres
Source: Institute for Translational Medicine and Therapeutics - University of Pennsylvania
URL:[Link]
Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114
Source: LMU Munich (uni-muenchen.de)
URL:[Link]
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles
Source: PubMed Central (PMC) - NIH
URL:[Link]
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
standard laboratory techniques for handling 4-Ethyl-5-methyl-1,2-oxazol-3-ol
An in-depth guide to the laboratory handling and application of 4-Ethyl-5-methyl-1,2-oxazol-3-ol for research and development professionals. Introduction 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS No. 932-12-7) is a heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the laboratory handling and application of 4-Ethyl-5-methyl-1,2-oxazol-3-ol for research and development professionals.
Introduction
4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS No. 932-12-7) is a heterocyclic organic compound belonging to the isoxazole family.[1][2] Compounds in this class are noted for their diverse biological activities, serving as key structural motifs in many pharmaceuticals and agrochemicals.[3][4][5] Notably, the 1,2-oxazol-3-ol (isoxazol-3-ol) core is structurally related to neuroactive compounds like muscimol, a potent GABA-A receptor agonist, suggesting that derivatives may possess significant biological activity and require careful handling.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . The protocols and recommendations are synthesized from safety data for closely related isoxazole analogs, particularly Hymexazol (3-hydroxy-5-methylisoxazole), and established best practices for heterocyclic chemistry.[9][10]
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its safe handling and effective use in experimental settings.
The following table summarizes known and inferred physicochemical properties. Data for the closely related analog Hymexazol (CAS 10004-44-1) is included for reference, as specific experimental data for 4-Ethyl-5-methyl-1,2-oxazol-3-ol is limited.
The addition of an ethyl group may slightly alter the crystal lattice energy and melting point compared to Hymexazol. Experimental determination via Differential Scanning Calorimetry (DSC) or a melting point apparatus is recommended.
Solubility
Data not available
Soluble in alcohol, acetone, THF, chloroform.[9] Water soluble.[11]
The polar isoxazol-3-ol core imparts solubility in polar organic solvents. The ethyl group may slightly decrease aqueous solubility compared to Hymexazol but it is expected to remain soluble in common laboratory solvents.
The isoxazole ring can be susceptible to cleavage under harsh conditions such as strong bases, reducing agents (e.g., catalytic hydrogenation), or prolonged UV exposure.[13] Avoid these conditions to maintain sample integrity.
pKa
Data not available
~4-5 (predicted for enolic proton)
The 3-hydroxyl group is enolic and thus acidic. The compound will be deprotonated under basic conditions, which can be leveraged for purification or derivatization but may also impact stability.
Safety, Handling, and Personal Protective Equipment (PPE)
Given the compound's classification and the known hazards of its analogs, a stringent safety protocol is mandatory. The primary hazards are acute oral toxicity, severe eye damage, and potential skin sensitization.[10][14]
GHS Hazard Classification (Inferred from Hymexazol):
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[10][14]
Skin Sensitization: Category 1 (May cause an allergic skin reaction)[10][15]
Hazardous to the Aquatic Environment, Long-term: Category 3 (Harmful to aquatic life with long lasting effects)[14]
Workflow for Safe Handling:
Caption: General workflow for safely handling 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Personal Protective Equipment (PPE) Protocol:
Eye Protection: Chemical splash goggles are mandatory at all times.[16] The risk of serious eye damage is high, and standard safety glasses do not provide adequate protection from splashes.[10][14]
Hand Protection: Wear nitrile gloves. Inspect gloves for any defects before use. If contact with the compound occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don fresh gloves.[15]
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection: All handling of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[17][18]
Emergency Procedures:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[14][19]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If skin irritation or a rash develops, seek medical attention.[15][19]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[10][19]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[19]
Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.
Storage Conditions:
Temperature: Store in a cool, dry place.[17] Shipping temperature is often refrigerated (4°C), which is a good practice for long-term storage to minimize degradation.[1]
Atmosphere: Keep the container tightly closed to prevent moisture absorption.[14][19]
Location: Store in a well-ventilated area designated for chemical storage, away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[12][19]
Disposal Protocol:
All waste materials, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous chemical waste.
Collect all solid and liquid waste in a clearly labeled, sealed container.
Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[14]
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
These protocols provide step-by-step methodologies for common laboratory applications.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a common solvent for creating concentrated stock solutions of organic compounds for biological assays due to its broad solubility and compatibility with many experimental systems.
Materials:
4-Ethyl-5-methyl-1,2-oxazol-3-ol (solid)
Anhydrous DMSO
Analytical balance
Spatula and weigh paper
Volumetric flask (e.g., 10 mL)
Micropipettes
Vortex mixer
Amber glass vial for storage
Procedure:
Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:
Mass = 0.010 mol/L × 0.010 L × 127.14 g/mol = 0.0127 g = 12.7 mg
Weighing: In a chemical fume hood, carefully weigh 12.7 mg of 4-Ethyl-5-methyl-1,2-oxazol-3-ol onto weigh paper using an analytical balance.
Dissolution: Transfer the weighed solid into the 10 mL volumetric flask.
Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the flask.
Mixing: Cap the flask and vortex gently until the solid is completely dissolved. Mild sonication can be used if necessary.
Final Volume: Once dissolved, carefully add DMSO to the 10 mL calibration mark.
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
Storage: Transfer the stock solution to a clearly labeled amber glass vial. Include the compound name, concentration, solvent, date, and your initials. Store at -20°C for long-term stability.
Protocol 2: Qualitative Characterization using Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid and effective technique to assess the purity of the compound and to monitor the progress of reactions involving it.
Materials:
4-Ethyl-5-methyl-1,2-oxazol-3-ol solution (e.g., 1 mg/mL in ethyl acetate)
TLC plate (silica gel 60 F₂₅₄)
TLC developing chamber
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
Capillary spotter
UV lamp (254 nm)
Iodine staining chamber (optional)
Procedure:
Prepare Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.
Spot Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small spot of the compound solution onto the origin line.
Develop Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in the fume hood.
Visualization:
Place the dried plate under a UV lamp. The compound should appear as a dark spot against the fluorescent background. Circle the spot with a pencil.
(Optional) Place the plate in an iodine chamber for a few minutes. The compound will react with the iodine vapor and appear as a brown spot.
Calculate Rƒ Value: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
A single, well-defined spot indicates high purity.
Troubleshooting and Advanced Considerations
Compound Instability:
The N-O bond in the isoxazole ring is its most labile feature.[13]
Problem: Degradation observed during an experiment (e.g., appearance of new spots on TLC).
Solution: Check the pH of your reaction or workup conditions. Avoid strong bases or acids. If performing a reduction (e.g., hydrogenation), be aware that this can cleave the ring. Protect reactions from direct UV light if photolability is suspected.[13]
Spill Response Decision Tree:
Caption: Decision tree for responding to a spill of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
References
Hymexazol Safety Data Sheet. (2025, April 10). Hayashi Pure Chemical Ind.,Ltd.
Hymexazole techn. min 97% - SDS EU (Reach Annex II). (2016, October 31). Simonis BV.
Hymexazol Safety Data Sheets(SDS). lookchem. Retrieved from [Link]
Isoxazole-4-boronic acid pinacol ester - SAFETY D
SAFETY DATA SHEET - 4-Ethy-2-methyl-2H-1,2-oxazol-5-one. (2025, October 15). Sigma-Aldrich.
BD320237 - 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid Safety Data Sheet.
Troubleshooting guide for the synthesis of isoxazole deriv
Gandeepan, P., & Li, C. J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2683.
SAFETY DATA SHEET - mucasol®. (2022, September 20). Carl ROTH.
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate Safety Data Sheet. (2024, December 19). CymitQuimica.
Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, B 31, 589-595.
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026, February 12). Scientific Reports.
AAA93212 4-Ethyl-5-methyl-1,2-oxazol-3-ol. Biosynth - Bio-Connect. Retrieved from [Link]
Muscimol. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
Li, J. T., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13436-13444.
Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. New Trends in Synthesis, Dosage, and Biological Properties: A Review. (2023).
Technical Support Center: Troubleshooting 4-Ethyl-5-methyl-1,2-oxazol-3-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottleneck in the synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-ol (also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical bottleneck in the synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-ol (also known as 4-ethyl-5-methylisoxazol-3-ol): regioselectivity .
This compound is a versatile small-molecule scaffold and bioisostere frequently utilized in drug development[1]. However, the classical condensation of ethyl 2-ethylacetoacetate with hydroxylamine is notoriously prone to yielding the undesired 5-isoxazolone isomer. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yield, regiospecific synthesis.
Mechanistic Pathway & Regioselectivity
The divergence between forming the desired 3-isoxazolol (kinetic product) and the undesired 5-isoxazolone (thermodynamic product) is governed entirely by pH and the rate of acidification[2][3].
Reaction pathway showing pH-dependent regioselectivity in 3-isoxazolol synthesis.
Troubleshooting FAQs
Q: Why is my reaction yielding predominantly the 5-isoxazolone isomer instead of the desired 4-ethyl-5-methyl-1,2-oxazol-3-ol?A: This is a classic issue of thermodynamic equilibration. At pH 10, hydroxylamine attacks the ketone carbonyl of ethyl 2-ethylacetoacetate to form an oxime intermediate. If you acidify the reaction mixture slowly, this intermediate undergoes ring-opening and recloses via attack on the ester carbonyl, falling into the thermodynamically stable 5-isoxazolone sink[3]. To trap the kinetic 3-isoxazolol product, you must employ "acidification brusque"—a rapid quenching of the reaction mixture into an excess of concentrated HCl at elevated temperatures[2][4].
Q: How can I completely eliminate the 5-isoxazolone byproduct if the rapid quench method still gives me mixed yields?A: If classical pH control is insufficient for your purity requirements, abandon the direct
β
-keto ester route and utilize the N,O-diBoc-hydroxylamine methodology[3]. By converting 2-ethyl-3-oxobutanoic acid into an acyl Meldrum's acid derivative and reacting it with N,O-diBoc-hydroxylamine, the extreme steric bulk of the Boc groups prevents premature cyclization. Subsequent deprotection and cyclization in methanolic HCl yields 100% of the 3-isoxazolol with zero 5-isoxazolone byproduct[3].
Q: What is the optimal temperature profile for the classic
β
-keto ester route?A: The reaction requires a biphasic temperature profile. The initial condensation must be maintained strictly at 0–10 °C. This prevents the thermal degradation of hydroxylamine and controls the highly exothermic oxime formation[4]. Conversely, the acid quench step must be performed at 80 °C. The heat provides the immediate activation energy required to drive the kinetic dehydration and cyclization before the intermediate can equilibrate[2][4].
Quantitative Yield Analysis
The table below summarizes the causality between reaction conditions and the resulting regioselectivity for 4-ethyl-5-methyl-1,2-oxazol-3-ol.
Use this highly scalable method when moderate yields are acceptable and cost-efficiency is a priority.
Preparation of Hydroxylamine: Dissolve 1.15 equivalents of hydroxylamine hydrochloride in distilled water. Cool the solution to 0 °C in an ice bath.
pH Adjustment: Carefully add 2M NaOH dropwise until the solution reaches exactly pH 10.0. Self-Validation: Use a calibrated pH meter; indicator paper is insufficiently precise for this kinetic trap.
Condensation: Add 1.0 equivalent of ethyl 2-ethylacetoacetate dropwise over 30 minutes, maintaining the internal temperature below 10 °C and the pH at 10.0 (add additional NaOH if necessary). Stir for 1.5 hours.
Rapid Quench (Critical Step): In a separate flask, heat an excess of concentrated HCl (approx. 5-10 equivalents) to 80 °C. Rapidly pour the cold reaction mixture directly into the hot HCl in one swift motion.
Cyclization: Maintain the mixture at 80 °C for exactly 1 hour to force the dehydration.
Workup: Cool to room temperature, extract three times with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.
Protocol B: Regiospecific Meldrum's Acid Route
Use this advanced method when absolute regiochemical purity is required for downstream API synthesis.
Activation: Convert 2-ethyl-3-oxobutanoic acid to its corresponding acyl Meldrum's acid derivative using standard DCC/DMAP coupling in dichloromethane (DCM)[3].
Aminolysis: Dissolve the acyl Meldrum's acid in dry DCM. Add 1.0 equivalent of N,O-diBoc-hydroxylamine and 1.0 equivalent of triethylamine. Stir at room temperature under nitrogen for 16 hours.
Isolation of Intermediate: Wash the reaction mixture with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to isolate the N,O-diBoc-protected
β
-keto hydroxamic acid.
Deprotection & Cyclization: Dissolve the intermediate in a 3:2 mixture of methanol and 4M aqueous HCl. Stir at room temperature for 12 hours. The mild conditions are sufficient to cleave the Boc groups and drive cyclization simultaneously without thermodynamic equilibration[3].
Workup: Concentrate the mixture in vacuo, neutralize carefully to pH 3-4 with 2M NaOH, and extract with ethyl acetate to yield pure 4-ethyl-5-methyl-1,2-oxazol-3-ol.
References
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837.
Jacobsen, N., Kolind-Andersen, H., & Christensen, J. (1984). Synthesis of 3-isoxazolols revisited. Diketene and β-ketoesters as starting materials. Canadian Journal of Chemistry, 62(10), 1940-1944.
Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007.
Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of β-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(21), 4037-4042.
reducing byproduct formation during 4-Ethyl-5-methyl-1,2-oxazol-3-ol reactions
Technical Support Center: Troubleshooting 4-Ethyl-5-methyl-1,2-oxazol-3-ol Synthesis Welcome to the Advanced Application Support Center. As researchers and drug development professionals, synthesizing specific isoxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-Ethyl-5-methyl-1,2-oxazol-3-ol Synthesis
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, synthesizing specific isoxazole building blocks like 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7) often presents significant regiochemical challenges. This guide provides field-proven, mechanistically grounded solutions to eliminate byproduct formation and ensure reproducible yields.
I. Mechanistic Overview: The Regioselectivity Challenge
The synthesis of 4-ethyl-5-methyl-1,2-oxazol-3-ol typically relies on the condensation of ethyl 2-ethylacetoacetate (a
β
-ketoester) with hydroxylamine[1][2]. The primary mode of failure in this workflow is the formation of the structural isomer 4-ethyl-5-methylisoxazol-5-one .
This regioselectivity is entirely dictated by two critical nodes in the reaction pathway: the pH during the nucleophilic attack, and the kinetics of the acidic quench[2][3].
Reaction pathways illustrating pH-dependent bifurcation and quenching effects on regioselectivity.
II. Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction yielding predominantly 4-ethyl-5-methylisoxazol-5-one instead of the desired 3-ol target?Causality: This is a classic regioselectivity inversion. The reaction bifurcates based on the initial site of nucleophilic attack. If the pH drops below 9, hydroxylamine preferentially attacks the ketone carbonyl, forming an oxime that cyclizes into the thermodynamically favored 5-isoxazolone[2][3].
Solution: You must maintain a strict pH of 10.0. At this alkalinity, the ester group undergoes preferential attack, forming the critical hydroxamic acid intermediate required for 3-ol formation[3]. Do not rely on manual pH adjustments; use an automated pH-stat.
Q2: I am using a pH-stat at 10.0, but I still observe massive 5-isoxazolone contamination during workup. What is failing?Causality: The failure point is your quenching kinetics. The hydroxamic acid intermediate is kinetically unstable during gradual pH transitions. If you acidify the mixture slowly (e.g., dropwise addition of acid to the reactor), the intermediate undergoes a rapid ring-opening and reclosure sequence, isomerizing into the 5-isoxazolone[4].
Solution: The quench must be instantaneous. The alkaline reaction mixture must be poured rapidly into an excess of concentrated mineral acid to force immediate dehydration. This locks the 3-isoxazolol ring structure before isomerization can occur[1][2].
Q3: How do I eliminate uncyclized oxime or hydroxamic acid impurities in the final product?Causality: Incomplete cyclization occurs when the quenching acid is either too dilute or the post-quench thermal energy is insufficient to drive the dehydration step.
Solution: Ensure the quenching bath contains at least 3 to 4 equivalents of concentrated HCl and is heated to 80°C for 1 hour immediately following the quench[1][5].
III. Quantitative Impact of Reaction Parameters
The following table summarizes the causal relationship between specific experimental parameters and the resulting product distribution.
Reaction Condition
pH Control
Quenching Method
Yield: Target (3-ol)
Yield: Byproduct (5-one)
Mechanistic Outcome
Unoptimized
pH < 9 (Uncontrolled)
Slow addition of dilute HCl
< 10%
> 80%
Oxime formation dominates
Sub-optimal Quench
Constant pH 10.0
Slow addition of dilute HCl
~ 40%
~ 50%
Ring-opening/isomerization
Optimized Protocol
Constant pH 10.0
Rapid quench in excess conc. HCl
> 80%
< 5%
Kinetic trapping of 3-ol
IV. Self-Validating Experimental Protocol
To guarantee reproducibility and scientific integrity, follow this self-validating workflow for the synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Step 1: Reagent Preparation & Calibration
Dissolve 1.1 equivalents of hydroxylamine hydrochloride in a 1:1 mixture of methanol and water.
Validation Checkpoint: Calibrate your pH-stat immediately before use. Adjust the hydroxylamine solution to exactly pH 10.0 using 2N NaOH.
Add 1.0 equivalent of ethyl 2-ethylacetoacetate dropwise over 30 minutes.
Maintain the pH strictly at 10.0 using the pH-stat (titrating with 2N NaOH).
Validation Checkpoint: Monitor the reaction via HPLC. Do not proceed to Step 3 until the ethyl 2-ethylacetoacetate peak is completely consumed (typically 2–4 hours). Base consumption on the pH-stat will plateau when intermediate formation is complete.
Step 3: Rapid Kinetic Quenching (Critical Step)
In a separate, oversized receiving flask, prepare a quenching bath containing 4.0 equivalents of concentrated HCl (37%).
Rapidly pour the alkaline reaction mixture from Step 2 directly into the vigorously stirred concentrated HCl.
Validation Checkpoint: An immediate precipitation or distinct color change should occur, indicating successful kinetic trapping of the intermediate.
Step 4: Thermally-Driven Cyclization
Heat the quenched acidic mixture to 80°C and stir for 1 hour to drive the dehydration of the hydroxamic acid into the 3-hydroxyisoxazole ring[5].
Cool the mixture to room temperature.
Step 5: Isolation & Analytical Verification
Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Validation Checkpoint: Perform ¹³C NMR on the crude product. The presence of a C3-OH carbon peak (~170 ppm) vs a C5=O carbonyl peak will definitively confirm the successful suppression of the 5-isoxazolone byproduct.
V. References
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from
β
-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1838. URL:[Link]
Jacobsen, N., Kolind-Andersen, H., & Christensen, J. (2011). Synthesis of 3-isoxazolols revisited. Diketene and
β
-ketoesters as starting materials. Canadian Journal of Chemistry. URL:[Link]
Technical Support Center: HPLC Purification & Troubleshooting for 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) purifica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) purification of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7).
4-Ethyl-5-methyl-1,2-oxazol-3-ol is a highly functionalized isoxazole derivative frequently utilized in medicinal chemistry as a carboxylic acid bioisostere. Because 3-hydroxyisoxazoles are planar and exhibit pKa values typically ranging from 4.0 to 5.0, they present unique chromatographic challenges 1[1].
At near-neutral pH (e.g., in unbuffered water/acetonitrile mixtures), the hydroxyl group undergoes partial ionization and keto-enol tautomerization (isoxazol-3-ol ⇌ isoxazol-3-one). This dynamic state leads to multiple retention mechanisms on reversed-phase silica columns, manifesting as severe peak tailing, split peaks, or shifting retention times 2[2]. This guide provides a self-validating framework to resolve these issues, ensuring high recovery, symmetrical peak shapes, and reproducible scalability.
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve poor peak shape during your analytical or preparative runs.
Systematic troubleshooting workflow for resolving peak tailing in isoxazole HPLC.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing split peaks or severe tailing for 4-Ethyl-5-methyl-1,2-oxazol-3-ol?A1: The most common cause of peak distortion for acidic compounds is an improper mobile phase pH. Because the pKa of the 3-hydroxyisoxazole core is ~4.0–5.0, running a method with unbuffered water (pH ~5.5) places the molecule in a state of partial ionization 1[1]. To resolve this, you must suppress ionization by adjusting the mobile phase pH to at least 2 units below the analyte's pKa 3[3]. Incorporating 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid lowers the pH to ~2.0–2.5, ensuring the molecule remains fully protonated (neutral) and interacts uniformly with the hydrophobic stationary phase 4[4].
Q2: Which HPLC column chemistry is best suited for this isoxazole derivative?A2: We strongly recommend a fully end-capped, Type B silica C18 column or a polar-embedded stationary phase. Traditional Type A silica columns contain higher metal impurities and active, unbonded silanol groups (Si-OH) 2[2]. These exposed silanols act as weak acids and form secondary hydrogen bonds with the nitrogen and oxygen heteroatoms of the isoxazole ring, causing tailing. End-capping deactivates these residual silanols, significantly improving peak symmetry for polar and ionizable compounds 3[3].
Q3: How do I ensure my preparative HPLC scale-up doesn't result in overlapping impurities?A3: Scale-up failures often result from column overloading or solvent mismatch, which exacerbates peak fronting or tailing. Before scaling up, establish a self-validating System Suitability Test (SST) using an analytical column of the identical chemistry. Furthermore, ensure your sample diluent matches the initial mobile phase conditions (e.g., high aqueous content). If the sample is dissolved in 100% DMSO or acetonitrile, the strong solvent effect will cause the analyte to prematurely migrate down the column, distorting the peak shape 4[4].
Data Presentation: Impact of Mobile Phase pH on Isoxazole Chromatography
To illustrate the causality of pH on chromatographic performance, the following table summarizes typical retention behaviors for 4-Ethyl-5-methyl-1,2-oxazol-3-ol under various conditions:
Mobile Phase Modifier
Approximate pH
Analyte Ionization State
Retention Factor (k')
Peak Asymmetry (As)
Chromatographic Outcome
0.1% TFA
~2.0
Fully Protonated (Neutral)
3.5
1.05
Optimal: Sharp, symmetrical peak. High resolution.
None (Water/MeCN)
~5.5
Partially Ionized (Dynamic)
1.8
2.80
Poor: Split peaks, severe tailing, irreproducible RT.
10 mM Ammonium Acetate
~7.0
Fully Deprotonated (Anionic)
0.5
1.15
Poor: Elutes near the void volume; poor retention.
Protocol A: Analytical RP-HPLC Method for Purity Assessment
This protocol establishes a baseline for purity and retention behavior. It utilizes acidic modifiers to suppress tautomeric splitting and ensure reliable quantification 5[5].
Step 1: Mobile Phase Preparation
Eluent A: 0.1% v/v TFA in LC-MS grade Water.
Eluent B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Causality Check: TFA acts as both an ion-pairing agent and a pH suppressor, ensuring the 3-hydroxy group remains fully protonated 4[4].
Step 2: Column Selection & Equilibration
Install a high-purity, end-capped Type B C18 column (e.g., 4.6 x 150 mm, 5 µm).
Flush with 10 column volumes (CV) of 95% Eluent A / 5% Eluent B to establish a stable baseline.
Step 3: System Suitability Test (SST) [Self-Validation]
Inject a 10 µg/mL standard of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Validation Criteria: Peak Asymmetry (As) must be between 0.9 and 1.2. If As > 1.5, replace the column or verify the mobile phase pH3[3]. Do not proceed to sample analysis until this criterion is met.
Step 4: Gradient Elution
Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
Monitor UV absorbance at 254 nm and 280 nm, which are optimal wavelengths for conjugated isoxazole rings5[5].
Protocol B: Preparative HPLC Scale-Up & Isolation
Step 1: Sample Preparation
Dissolve the crude mixture in a diluent containing at least 50% Eluent A. If solubility is poor, use a minimal volume of DMSO, but do not exceed 5% of the total injection volume to prevent strong-solvent breakthrough4[4].
Step 2: Preparative Column Equilibration
Use a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm) matching the analytical stationary phase. Set the flow rate to 17.0 mL/min5[5].
Step 3: Method Execution
Apply a shallow gradient focused around the elution point identified in Protocol A (e.g., if it elutes at 40% B analytically, run a focused gradient from 30% to 50% B over 20 minutes).
Step 4: Fraction Collection & Recovery
Collect fractions based on a UV threshold at 254 nm.
Crucial Step: Immediately freeze the collected fractions and lyophilize. Because TFA is volatile, lyophilization effectively removes the acid, yielding the purified free compound without degradation 5[5].
References
Carboxylic Acid (Bio)
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids
Source: Benchchem
URL
How to Reduce Peak Tailing in HPLC?
How can I prevent peak tailing in HPLC?
Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR)
Technical Support Center: A Guide to Preventing Thermal Degradation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Welcome to the technical support center for 4-Ethyl-5-methyl-1,2-oxazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar 3-hydroxyisoxa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Ethyl-5-methyl-1,2-oxazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar 3-hydroxyisoxazole compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate thermal degradation and ensure the stability and integrity of your compound during your experiments.
Introduction: Understanding the Instability of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
4-Ethyl-5-methyl-1,2-oxazol-3-ol, like many isoxazole derivatives, possesses a heterocyclic ring system that can be susceptible to degradation under certain conditions. The primary vulnerability of the isoxazole ring is the nitrogen-oxygen (N-O) bond, which can be cleaved under thermal, photolytic, or certain chemical stressors.[1][2][3] This degradation can lead to the formation of various impurities, which can compromise the potency, safety, and overall quality of the compound and interfere with experimental results. This guide will provide you with the necessary knowledge and tools to effectively prevent and troubleshoot the thermal degradation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.
Question 1: I am observing unexpected peaks in my HPLC analysis after heating my sample of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in solution. What could be causing this?
Answer: The appearance of new peaks in your HPLC chromatogram following heating is a strong indicator of thermal degradation. The isoxazole ring is known to undergo cleavage at the N-O bond when subjected to thermal stress.[1][3] For 4-Ethyl-5-methyl-1,2-oxazol-3-ol, this could lead to a variety of degradation products.
Immediate Troubleshooting Steps:
Lower the Temperature: If your experimental protocol allows, reduce the heating temperature. Even a small decrease can significantly slow down the rate of degradation.
Minimize Heating Time: Only heat the sample for the minimum time required for your reaction or analysis.
Solvent Choice: The solvent can play a crucial role in the stability of your compound. Consider if a less reactive or aprotic solvent could be used.
pH of the Solution: The stability of isoxazole derivatives can be highly pH-dependent.[4] If you are working in an aqueous or protic solvent, check and control the pH. For many pharmaceuticals, degradation is accelerated at extreme pH values.[5]
Question 2: My solid 4-Ethyl-5-methyl-1,2-oxazol-3-ol has changed color and shows reduced purity after storage. What went wrong?
Answer: Color change and a decrease in purity of the solid compound upon storage suggest that degradation is occurring even in the solid state, albeit likely at a slower rate than in solution. This can be caused by a combination of factors, including elevated storage temperature, exposure to light, and the presence of oxygen.
Immediate Troubleshooting Steps:
Verify Storage Temperature: For 3-hydroxyisoxazole compounds, refrigerated storage (2-8°C) is often recommended to maintain stability.[6]
Protect from Light: Store the compound in an amber vial or a light-blocking container to prevent potential photodegradation. Photolysis is a known degradation pathway for 3-hydroxyisoxazoles.[7]
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. While direct evidence for oxidative degradation of this specific molecule is limited, it is a common degradation pathway for many organic compounds.[8]
Question 3: I suspect my compound is degrading during my reaction work-up, which involves an acidic or basic wash. How can I confirm this and prevent it?
Answer: The stability of the isoxazole ring can be compromised under strongly acidic or basic conditions.[4] The 3-hydroxyisoxazole moiety can exhibit different stability profiles depending on the pH.
Immediate Troubleshooting Steps:
pH Monitoring: During your work-up, carefully monitor the pH of your aqueous washes.
Use Milder Conditions: If possible, use milder acids or bases (e.g., saturated sodium bicarbonate instead of sodium hydroxide).
Minimize Contact Time: Perform the acid/base washes quickly and at a lower temperature (e.g., in an ice bath) to reduce the contact time and reaction rate.
Stability Test: Perform a small-scale stability test by dissolving a sample of your compound in the acidic and basic solutions you use for your work-up and analyze it by HPLC after a short period to confirm if degradation is occurring.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of thermal degradation for 4-Ethyl-5-methyl-1,2-oxazol-3-ol?
The most likely primary mechanism for thermal degradation is the cleavage of the weak N-O bond within the isoxazole ring.[1][3] This initial bond breaking can lead to a cascade of reactions, resulting in various degradation products. The specific substituents on the ring (ethyl, methyl, and hydroxyl groups) will influence the subsequent reaction pathways.
2. What are the likely degradation products of 4-Ethyl-5-methyl-1,2-oxazol-3-ol?
While specific degradation products for this exact molecule are not extensively documented in the literature, based on the general degradation pathways of isoxazoles, potential products could include nitriles, ketones, and other ring-opened fragments. For example, the thermal decomposition of the parent isoxazole ring often yields acetonitrile and carbon monoxide.[9] Photolysis of 3-hydroxyisoxazoles has been shown to produce oxazolin-2-ones.[7]
3. How does pH affect the stability of 4-Ethyl-5-methyl-1,2-oxazol-3-ol?
The stability of isoxazole derivatives can be significantly influenced by pH.[4] Acidic or basic conditions can catalyze the hydrolysis and ring-opening of the isoxazole ring. For many pharmaceutical compounds, stability is often greatest near neutral pH.[5] It is crucial to determine the optimal pH range for your specific application to minimize degradation.
4. Can I use antioxidants to prevent the degradation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol?
5. What are the recommended long-term storage conditions for 4-Ethyl-5-methyl-1,2-oxazol-3-ol?
Based on recommendations for similar 3-hydroxyisoxazole compounds, the following storage conditions are advisable:
Light: Protect from light by using amber vials or storing in the dark.
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).
Container: Use a tightly sealed container to prevent moisture ingress.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess the stability of your compound.
Protocol 1: Basic Thermal Stability Assessment in Solution
This protocol provides a straightforward method to evaluate the thermal stability of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in a chosen solvent.
Materials:
4-Ethyl-5-methyl-1,2-oxazol-3-ol
HPLC-grade solvent of choice (e.g., acetonitrile, methanol, water with buffer)
HPLC vials with caps
Heating block or water bath
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
Prepare a stock solution of 4-Ethyl-5-methyl-1,2-oxazol-3-ol in your chosen solvent at a known concentration (e.g., 1 mg/mL).
Aliquot the stock solution into several HPLC vials.
Analyze one vial immediately (T=0 sample) using your HPLC method to determine the initial purity.
Place the remaining vials in a heating block or water bath at the desired temperature (e.g., 40°C, 60°C, 80°C).
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat, allow it to cool to room temperature, and analyze by HPLC.
Compare the chromatograms of the heated samples to the T=0 sample to observe the decrease in the parent compound peak and the appearance of any new degradation peaks.
Protocol 2: General Purpose HPLC Method for Purity Analysis
This is a starting point for developing an HPLC method to analyze the purity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol and its potential degradation products. Method optimization will likely be required.[13][14]
HPLC System and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.
Injection Volume: 10 µL
Procedure:
Prepare your samples in the mobile phase or a compatible solvent.
Set up the HPLC system with the conditions described above.
Inject your T=0 and stressed samples.
Integrate the peaks in the chromatogram to determine the peak area of the parent compound and any degradation products.
Calculate the percentage purity of the parent compound and the relative percentage of the degradation products.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
refining crystallization methods for 4-Ethyl-5-methyl-1,2-oxazol-3-ol isolation
Topic: Refining Crystallization Methods for 4-Ethyl-5-methyl-1,2-oxazol-3-ol Prepared by: Senior Application Scientist, Process Development Welcome to the Technical Support Center. Isolating low-molecular-weight heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Refining Crystallization Methods for 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Prepared by: Senior Application Scientist, Process Development
Welcome to the Technical Support Center. Isolating low-molecular-weight heterocyclic building blocks like 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7, MW: 127.14 g/mol )[1] often presents unique thermodynamic challenges. Due to its lipophilic nature and structural flexibility, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during standard cooling or antisolvent crystallization workflows[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield, high-purity crystalline isolation.
Process Visualization: Overcoming Phase Separation
Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during isoxazole crystallization.
Troubleshooting FAQs
Q1: During cooling, my 4-Ethyl-5-methyl-1,2-oxazol-3-ol solution turns into a milky emulsion and forms a dense oil at the bottom of the reactor. Why is this happening, and how do I fix it?A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when your thermodynamic cooling trajectory crosses the liquid-liquid binodal curve before it reaches the critical supersaturation required for solid crystal nucleation[3]. The solute-rich oil phase that separates will eventually solidify, but it will trap impurities and form a glassy, unfilterable mass[4].
Causality & Solution: To resolve this, you must alter the thermodynamics of your system. First, try reducing the initial solute concentration so the cooling path avoids the LLPS region entirely[4]. If that fails, change the solvent matrix. For greasy, small-molecule heterocycles, neat Acetonitrile is highly recommended over mixed aqueous systems, as it fundamentally alters the solubility curve and disfavors oiling out[5].
Q2: How do I design a robust seeding protocol to prevent the crystals from agglomerating?A: Agglomeration is typically caused by seeding at the wrong thermodynamic point or failing to allow the seeds to disperse. Seeding should never be based on an arbitrary temperature; it must be dictated by the Metastable Zone Width (MSZW)[6].
Causality & Solution: If you seed too close to the solubility limit, the seeds will dissolve. If you seed too close to the labile zone (high supersaturation), you trigger uncontrolled secondary nucleation[7]. The optimal protocol is to cool the solution approximately 20-30% into the MSZW, add 2-5% (w/w) milled seed crystals, and crucially, implement an isothermal hold for 1 to 2 hours[7]. This hold period allows the seeds to fully disperse, maximizing the surface area available for controlled solute deposition and preventing the seeds from sticking together[7].
Q3: If I must use an antisolvent approach, what is the best way to add it without crashing out the product?A: Antisolvent crystallization is highly sensitive to local supersaturation spikes. If you add the antisolvent too quickly, the local concentration at the addition point instantly crosses the spinodal decomposition boundary, resulting in spontaneous oiling out[3].
Causality & Solution: You must maintain strict kinetic control. Use a subsurface dosing tube to ensure rapid macroscopic mixing, and add the antisolvent at a highly controlled, slow rate (e.g., 0.1 to 0.2 mL/min at the bench scale). Ensure the starting solution is hot, and add the antisolvent until just below the cloud point before initiating a slow cooling ramp[5].
Quantitative Data Presentation: Optimization Matrix
The following table summarizes the shift from sub-optimal, failure-prone parameters to optimized, self-validating conditions for 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Process Parameter
Sub-Optimal Condition
Optimized Condition
Mechanistic Rationale
Solvent Matrix
Mixed Ethanol/Water
Neat Acetonitrile
Shifts the thermodynamic trajectory to avoid the LLPS binodal curve entirely.
Cooling Rate
> 1.0 °C / min
-0.1 °C / min
Depletes supersaturation slowly, favoring crystal growth over secondary nucleation.
Seeding Point
At the visual cloud point
20% into the MSZW
Kinetically drives solid-liquid separation before the system can phase-separate into an oil.
Seed Dispersion
Immediate cooling post-seed
1 to 2 hour Isothermal Hold
Allows aggregates to break apart, providing maximum surface area for uniform growth.
Seed Loading
< 0.5% (w/w)
2.0% - 5.0% (w/w)
Ensures sufficient surface area is present to consume supersaturation in a controlled manner.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Dissolution and Polish Filtration
Suspend 4-Ethyl-5-methyl-1,2-oxazol-3-ol in neat Acetonitrile at a concentration determined to saturate at 40 °C (approx. 100-150 mg/g solvent, depending on purity profile)[8].
Heat the reactor to 50 °C under moderate agitation (250 RPM) for 30 minutes.
Validation: Visually inspect the solution. It must be completely clear. Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor to remove foreign particulates that could act as uncontrolled nucleation sites.
Step 2: Supersaturation Generation
Cool the reactor from 50 °C to 37 °C at a steady rate of -0.5 °C/min.
Validation: The solution must remain clear. If cloudiness (LLPS) or spontaneous nucleation occurs here, your initial concentration is too high. Dilute with 5% additional hot solvent and restart.
Step 3: Seeding and Isothermal Hold
At 37 °C (safely within the MSZW), add 2.0% (w/w relative to the API) of milled 4-Ethyl-5-methyl-1,2-oxazol-3-ol seed crystals[8].
Maintain the temperature at exactly 37 °C for 1.5 hours.
Validation: Utilize an in-line probe (e.g., FBRM) or pull a slurry sample for microscopic evaluation. You must observe dispersed, individual seed crystals, not large agglomerated clusters[7].
Step 4: Controlled Cooling Ramp
Initiate a slow cooling ramp from 37 °C down to 10 °C at a rate of -0.1 °C/min [8].
Causality: This extremely slow cooling rate ensures that the rate of supersaturation generation (via cooling) perfectly matches the rate of supersaturation consumption (via crystal growth on the seeds), preventing secondary nucleation.
Step 5: Isolation and Drying
Hold the suspension at 10 °C for 4 to 10 hours to fully deplete residual supersaturation and maximize yield[8].
Filter the slurry using a sintered glass funnel under vacuum. Wash the filter cake with a minimal volume of pre-chilled (5 °C) Acetonitrile.
Dry the isolated crystals in a vacuum oven at 30 °C until a constant weight is achieved.
A Comparative Guide to the Reactivity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol and 3-Methylisoxazole for Synthetic and Medicinal Chemistry
Introduction The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals, including the COX-2 inhibitor Valdecoxib and the anti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1] Its unique electronic properties, stemming from the adjacent nitrogen and oxygen heteroatoms, confer a diverse range of reactivity that makes it a versatile tool for drug development and organic synthesis.[1][2] However, the reactivity of the isoxazole core can be dramatically altered by its substitution pattern.
This guide provides an in-depth, comparative analysis of two structurally distinct isoxazoles: the simple, alkyl-substituted 3-methylisoxazole and the more complex, multifunctional 4-Ethyl-5-methyl-1,2-oxazol-3-ol . Understanding their divergent chemical behaviors is critical for researchers and drug development professionals aiming to leverage these scaffolds in synthetic strategies. We will explore how the presence of a 3-hydroxyl group and a fully substituted ring fundamentally redirects the primary modes of reactivity away from classical aromatic substitution towards pathways dominated by acidity and nucleophilicity.
Section 1: Physicochemical Properties and Electronic Structure
The fundamental difference between our two subject molecules lies in their substitution. 3-Methylisoxazole represents a baseline, electron-rich aromatic system, while the addition of ethyl, methyl, and particularly a hydroxyl group in 4-Ethyl-5-methyl-1,2-oxazol-3-ol introduces significant electronic and functional perturbations.
Property
4-Ethyl-5-methyl-1,2-oxazol-3-ol
3-Methylisoxazole
Molecular Formula
C₆H₉NO₂
C₄H₅NO
Molar Mass
127.14 g/mol
83.09 g/mol
Key Functional Group
Hydroxyl (-OH), Alkyl
Alkyl
Dominant Electronic Feature
Strong π-donation from -OH group; Keto-enol tautomerism
Standard electron-rich azole aromaticity
Acidity (pKa)
Significantly acidic (hydroxyl proton)
Weakly acidic (C-H protons)
1.1. Electronic Profile of 3-Methylisoxazole
The isoxazole ring is an aromatic system where the electronegative oxygen atom acts as a π-electron donor and the pyridine-like nitrogen atom is electron-withdrawing.[1] This "push-pull" nature, combined with the inherent weakness of the N-O bond, governs its reactivity.[1] The methyl group at the C3 position is a weak electron-donating group, slightly increasing the nucleophilicity of the ring compared to the unsubstituted parent isoxazole.
1.2. Electronic Profile and Tautomerism of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
The introduction of a hydroxyl group at the C3 position fundamentally alters the molecule's character. This group is a powerful electron-donating group via resonance, significantly increasing the electron density of the entire heterocyclic system.
Crucially, 3-hydroxyisoxazoles exist in a tautomeric equilibrium with their keto form, 1,2-oxazol-3(2H)-one.[3][4] Quantum-chemical calculations and experimental studies suggest that for most 3-hydroxyisoxazoles, the enol (hydroxyl) form is the more stable tautomer in solution, largely due to the stability conferred by aromaticity.[3][5] This equilibrium is pivotal, as the two forms possess distinct reactive sites.
Caption: Keto-enol tautomerism in the 4-Ethyl-5-methyl-1,2-oxazol-3-ol system.
Section 2: Comparative Reactivity Analysis
The structural and electronic differences outlined above translate into starkly contrasting chemical reactivity, guiding the synthetic utility of each molecule.
2.1. Electrophilic Aromatic Substitution (SEAr)
This class of reactions provides the clearest distinction between the two scaffolds.
3-Methylisoxazole: The isoxazole ring's inherent nucleophilicity is sufficient for SEAr, with the reaction regioselectively occurring at the C4 position, which is the most electron-rich carbon.[1] Reactions such as nitration, halogenation, and sulfonation proceed readily at this site. The methyl group at C3 does not significantly hinder this outcome.
4-Ethyl-5-methyl-1,2-oxazol-3-ol: Direct SEAr on the isoxazole ring is effectively impossible. The C4 position is sterically blocked by the ethyl group. While the 3-hydroxyl group is a powerful activating group, its directing influence towards the blocked C4 and C5 positions is moot. Consequently, electrophiles will preferentially react at the most nucleophilic site available: the oxygen atom of the hydroxyl group (e.g., O-acylation, O-alkylation) or, following deprotonation, potentially at the C4-position of the keto tautomer.
Caption: General workflow for the reductive N-O bond cleavage of isoxazoles.
Section 3: Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, self-validating protocols.
Protocol 1: Electrophilic Nitration of 3-Methylisoxazole
Causality: This protocol uses a classic potent electrophile generating system (HNO₃/H₂SO₄) to target the most nucleophilic position (C4) of the 3-methylisoxazole ring. [6]The reaction is performed at low temperature to control the exothermicity and prevent side reactions.
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL). Cool the flask to 0 °C in an ice-salt bath.
Addition of Substrate: Slowly add 3-methylisoxazole (1.0 g, 12.0 mmol) to the cooled sulfuric acid while maintaining the temperature below 5 °C.
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.9 mL, ~21 mmol) to concentrated sulfuric acid (2 mL) in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the isoxazole solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.
Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3-methyl-4-nitroisoxazole.
Protocol 2: O-Alkylation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Causality: This protocol utilizes a standard base to deprotonate the most acidic proton (the O-H), generating a potent oxygen-centered nucleophile. The subsequent Sₙ2 reaction with an alkyl halide proceeds efficiently to form the corresponding ether.
Preparation: To a solution of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (1.0 g, 7.86 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.63 g, 11.8 mmol) with stirring.
Addition of Electrophile: Add benzyl bromide (1.03 mL, 8.65 mmol) dropwise to the suspension at room temperature.
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and pour it into cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 3-(benzyloxy)-4-ethyl-5-methyl-1,2-oxazole.
Section 4: Summary and Synthetic Outlook
The reactivity of 3-methylisoxazole and 4-Ethyl-5-methyl-1,2-oxazol-3-ol are governed by fundamentally different principles, a direct consequence of their substitution patterns.
Feature
4-Ethyl-5-methyl-1,2-oxazol-3-ol
3-Methylisoxazole
Primary Reactive Site
Acidic 3-Hydroxyl Group
Nucleophilic C4-Position
Dominant Reaction Type
Deprotonation followed by O-Nucleophilic Attack
Electrophilic Aromatic Substitution
Key Intermediate
Isoxazolate Anion
Wheland Intermediate (Sigma Complex)
Synthetic Utility
Scaffold for building complexity via O-linkages (ethers, esters).
Platform for C4-functionalization.
Ring-Opening
Susceptible to reductive cleavage.
Susceptible to reductive cleavage.
For the synthetic or medicinal chemist, the choice between these two scaffolds is dictated entirely by the desired strategic outcome. 3-Methylisoxazole serves as a predictable and reliable building block for introducing substituents at the C4 position through well-established electrophilic aromatic substitution methodologies. It is the scaffold of choice when the isoxazole core is intended to be a stable, functionalizable aromatic platform.
In stark contrast, 4-Ethyl-5-methyl-1,2-oxazol-3-ol functions not as an aromatic substrate, but as a potent O-nucleophile precursor. Its reactivity is overwhelmingly dominated by the acidity of its 3-hydroxyl group. Synthetic transformations will almost exclusively involve deprotonation and subsequent reaction with electrophiles at the oxygen center. This makes it an excellent choice for introducing the isoxazole moiety into a larger molecule via an ether or ester linkage. This comparative analysis underscores the profound impact of substitution on heterocyclic reactivity and provides a logical framework for the strategic deployment of these valuable scaffolds in research and development.
References
Takahashi, K., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3169–3173. [Link]
Yue, D., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9333–9338. [Link]
ResearchGate. Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. [Link]
Krogsgaard-Larsen, P., et al. (1988). Synthesis and synthetic utility of 3-isoxazolols. Acta Chemica Scandinavica, Series B, 42, 627-635. [Link]
Gull, S., & Jurs, P. C. (1995). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 117(17), 4811–4819. [Link]
Gudipati, R., et al. (2021). Iron Promoted Ring Opening and Ring Closing Cascade (ROCC) Reaction of ortho-Carboxy-Isoxazoles Leading to Isoindolinone Derivatives. European Journal of Organic Chemistry, 2021(36), 5127-5134. [Link]
Larock, R. C., & Yue, D. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(24), 9333-9338. [Link]
Taylor & Francis Online. Keto enol tautomerism – Knowledge and References. [Link]
Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
ResearchGate. Ring-Opening Fluorination of Isoxazoles. [Link]
Nanobioletters. Construction of Isoxazole ring: An Overview. [Link]
Nanobioletters. Construction of Isoxazole ring: An Overview. [Link]
Royal Society of Chemistry. (2021). 5-Nitroisoxazoles in SNAr reactions. Organic & Biomolecular Chemistry, 19, 6549-6560. [Link]
National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
ResearchGate. Isomerization reaction of 3-amine-5-methylisoxazole and 5-amine-3-methylisoxazole in both directions. [Link]
National Center for Biotechnology Information. Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. [Link]
MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]
Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3. [Link]
ResearchGate. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
Royal Society of Chemistry. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 13, 11782-11789. [Link]
FAO AGRIS. Keto-enol tautomerism in the development of new drugs. [Link]
Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]
MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
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IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
National Center for Biotechnology Information. Synthesis of 2-tetrafluoropyridyl-4,5-disubstituted 1,2,3-triazoles. [Link]
Pediaa.com. (2022). What is the Difference Between Oxazole and Isoxazole. [Link]
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National Center for Biotechnology Information. Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors. [Link]
A Senior Application Scientist's Guide to the Structural Landscape of Isoxazoles: A Comparative Analysis Centered on 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of 4-Ethyl-5-methyl-1,2-oxazol-3-ol with other isoxazole derivatives. We will dissect the nu...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of 4-Ethyl-5-methyl-1,2-oxazol-3-ol with other isoxazole derivatives. We will dissect the nuanced relationship between chemical structure and biological function, supported by quantitative data and validated experimental methodologies, to empower rational drug design and discovery.
The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile building block for developing therapeutic agents.[2][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The weak N-O bond within the ring also provides a potential site for ring cleavage, making isoxazoles valuable synthetic intermediates for creating diverse molecular architectures.[7]
Our focus, 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7)[8], represents a specific substitution pattern on this core scaffold. Understanding how its substituents—an ethyl group at position 4 (C4), a methyl group at position 5 (C5), and a hydroxyl group at position 3 (C3)—influence its physicochemical and biological properties compared to other analogs is critical for advancing drug discovery programs.
Core Structural Comparisons: The Foundation of Function
The arrangement of atoms within the heterocyclic core is the primary determinant of a molecule's fundamental properties. While our focus is on 1,2-oxazole (commonly just "isoxazole"), it is instructive to compare it with its isomer, oxazole, where the heteroatoms are separated by a carbon atom.
Comparative Guide: Evaluating the Biological Activity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol Analogs
Executive Summary & Rationale The 1,2-oxazol-3-ol (3-isoxazolol) scaffold is a privileged pharmacophore in medicinal chemistry, primarily serving as a bioisostere for the carboxylic acid group in neurotransmitter analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 1,2-oxazol-3-ol (3-isoxazolol) scaffold is a privileged pharmacophore in medicinal chemistry, primarily serving as a bioisostere for the carboxylic acid group in neurotransmitter analogs[1]. While rigid, ring-fused derivatives like Gaboxadol (THIP) and Muscimol have dominated the landscape of GABA_A receptor agonism, the development of non-annulated, flexible analogs such as 4-ethyl-5-methyl-1,2-oxazol-3-ol (C6H9NO2)[2] provides a highly tunable platform for neuropharmacological drug discovery.
This guide provides a comprehensive comparison of 4-ethyl-5-methyl-1,2-oxazol-3-ol analogs against established 3-isoxazolol standards (e.g., 4-PIOL, Muscimol, Gaboxadol) . By manipulating the steric bulk and electron density at the C4 and C5 positions of the isoxazole ring, researchers can systematically shift the pharmacological profile from full agonism to low-efficacy partial agonism, or even antagonism[3].
Mechanistic Grounding: The 3-Isoxazolol Pharmacophore
The biological activity of 3-isoxazolol derivatives is fundamentally driven by their ability to mimic the
γ
-aminobutyric acid (GABA) molecule. The deprotonated 3-isoxazolol ring acts as the anionic moiety, interacting with arginine residues in the orthosteric binding pocket of the GABA_A receptor [3].
C5 Substitution: Modulates the spatial orientation of the cationic center (e.g., an amino or piperidyl group), determining baseline receptor affinity[4].
C4 Substitution: The introduction of alkyl groups (such as the ethyl group in 4-ethyl-5-methyl-1,2-oxazol-3-ol) exploits a specific hydrophobic cavity within the receptor. As demonstrated in structural studies of 4-PIOL derivatives, unbranched alkyl groups at the C4 position are well-tolerated and can enhance receptor affinity by engaging auxiliary hydrophobic contacts without disrupting the core ionic interactions [3].
Pathway Visualization
GABA_A receptor signaling modulated by 3-isoxazolol analogs.
Comparative Performance: Analogs vs. Standard Alternatives
When evaluating 4-ethyl-5-methyl-1,2-oxazol-3-ol analogs, it is critical to benchmark them against known GABAergic standards. The table below summarizes the receptor binding affinity (
Ki
/
IC50
) and relative efficacy across different classes of 3-isoxazolols.
Data synthesized from established structure-activity relationship (SAR) studies on 3-isoxazolol derivatives [4].
Causality of Experimental Choices: The choice to introduce an ethyl group at C4 (as in 4-ethyl-5-methyl-1,2-oxazol-3-ol) is not arbitrary. Bulky, rigid structures often lock the receptor into a specific high-efficacy conformation. By utilizing a flexible, non-annulated scaffold with a small C4-alkyl chain, researchers can deliberately lower the intrinsic efficacy while maintaining moderate affinity[3]. This creates compounds that act as functional antagonists in the presence of high endogenous GABA, but provide baseline agonism in GABA-depleted states.
Experimental Methodologies
To validate the biological activity of newly synthesized 4-ethyl-5-methyl-1,2-oxazol-3-ol analogs, a self-validating two-tier protocol is required: Radioligand Binding (to prove target engagement) and Whole-Cell Patch-Clamp (to prove functional consequence) .
Purpose: To determine the binding affinity (
IC50
and
Ki
) of the analogs at the GABA_A orthosteric site.
Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 10 minutes. Wash the pellet three times to remove endogenous GABA.
Incubation: In a 96-well plate, combine 500
μ
g of membrane protein, 2 nM
[3H]
Muscimol, and varying concentrations of the 4-ethyl-5-methyl-1,2-oxazol-3-ol analog (ranging from
10−9
to
10−3
M).
Equilibration: Incubate the mixture at 0-4°C for 60 minutes to reach thermodynamic equilibrium. Causality: Low temperature prevents receptor internalization and minimizes enzymatic degradation of the ligands, ensuring an accurate measurement of binding kinetics.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.
Data Analysis: Calculate
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation.
Purpose: To quantify the relative efficacy and functional profile (agonist vs. antagonist) of the analogs[6].
Cell Culture: Express recombinant human GABA_A receptors (e.g.,
α1β2γ2S
subunits) in HEK293T cells or Sf-9 insect cells[6].
Electrode Preparation: Pull borosilicate glass capillaries to a tip resistance of 3-5 M
Ω
. Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Causality: CsCl is used instead of KCl to block potassium currents, isolating the chloride current mediated exclusively by GABA_A receptors.
Recording: Establish the whole-cell configuration. Voltage-clamp the cell at -60 mV.
Ligand Application: Apply the 4-ethyl-5-methyl-1,2-oxazol-3-ol analog using a rapid U-tube perfusion system. Record the peak inward chloride current.
Normalization: Compare the peak current elicited by a saturating concentration of the analog to the peak current elicited by 100
μ
M GABA (defined as 100% efficacy) to determine relative efficacy.
Workflow Visualization
High-throughput screening and validation workflow for 3-isoxazolol analogs.
Conclusion
The 4-ethyl-5-methyl-1,2-oxazol-3-ol scaffold represents a highly versatile building block for neuropharmacological development. Unlike the rigid full agonists Muscimol and Gaboxadol, non-annulated 4-alkyl substituted 3-isoxazolols allow for precise tuning of receptor efficacy. By employing rigorous, self-validating experimental protocols—combining thermodynamic binding assays with kinetic electrophysiological profiling—researchers can confidently isolate partial agonists that offer therapeutic potential with reduced risks of receptor desensitization and tolerance.
References
4-PIOL - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]
Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors . Neuroscience Letters. Available at: [Link]
Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol . Journal of Medicinal Chemistry. Available at: [Link]
Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling . Journal of Medicinal Chemistry. Available at: [Link]
A Researcher's Guide to the Comparative Toxicological Assessment of Novel 4-Ethyl-5-methyl-1,2-oxazol-3-ol Derivatives
This guide provides a comprehensive framework for conducting comparative toxicity studies of novel 4-Ethyl-5-methyl-1,2-oxazol-3-ol derivatives. It is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for conducting comparative toxicity studies of novel 4-Ethyl-5-methyl-1,2-oxazol-3-ol derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential toxicological liabilities of this chemical class. By integrating established regulatory guidelines with mechanistic insights, this document outlines a tiered approach to toxicity assessment, from initial in vitro screening to definitive in vivo studies. The experimental protocols and structure-activity relationship (SAR) discussions are grounded in authoritative sources to ensure scientific integrity.
Introduction: The Importance of Early Toxicity Assessment in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds.[1][2] Derivatives of this heterocycle have shown promise in various therapeutic areas, from antiviral to anticancer applications.[2][3] However, as with any novel chemical entity, a thorough understanding of the toxicological profile is paramount for successful drug development. Early identification of potential toxicities can save significant time and resources, reducing the likelihood of late-stage failures.[4]
This guide focuses on a systematic approach to evaluating the comparative toxicity of a series of hypothetical 4-Ethyl-5-methyl-1,2-oxazol-3-ol derivatives. The principles and methodologies described herein are broadly applicable to other small molecule drug discovery programs. We will explore a tiered testing strategy, beginning with cost-effective in vitro assays and progressing to more complex in vivo models, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5]
Understanding the Toxicological Landscape of Isoxazole Derivatives
Structure-activity relationship (SAR) studies have provided some insights into the features that may influence the toxicity of isoxazole-containing compounds. For instance, substitutions on aryl rings appended to the isoxazole core, such as halogens, have been shown to modulate cytotoxic activity.[1] The nature and position of substituents can impact metabolic stability, off-target interactions, and overall toxicity. Therefore, a comparative study of a series of closely related analogs is essential to identify candidates with the most favorable safety profiles.
A Tiered Approach to Comparative Toxicity Assessment
A logical, tiered approach to toxicity testing is both scientifically sound and ethically responsible. This strategy begins with high-throughput in vitro assays to quickly identify potential liabilities and rank compounds. Promising candidates then advance to more comprehensive in vivo studies.
Caption: A tiered workflow for the toxicological assessment of novel chemical entities.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key toxicity assays. These protocols are based on internationally recognized guidelines to ensure data quality and regulatory acceptance.[11][12]
Tier 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Objective: To determine the concentration of the test compounds that reduces the viability of a cultured cell line by 50% (IC50).
Materials:
Human hepatoma cell line (e.g., HepG2)
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate Buffered Saline (PBS)
Test compounds (4-Ethyl-5-methyl-1,2-oxazol-3-ol and its derivatives)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well microplates
Microplate reader
Procedure:
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Tier 2: In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.[13]
Objective: To determine the acute oral lethal dose (LD50) of the test compounds.
Materials:
Healthy, young adult female rats (e.g., Sprague-Dawley), 8-12 weeks old.[13]
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.[14]
Dosing Preparation: Prepare the test compound in the chosen vehicle.
Sighting Study (Optional but Recommended): Dose a single animal at a starting dose based on available information (e.g., 300 mg/kg).[15]
Main Test:
Dose one animal at the selected starting dose.
Observe the animal for signs of toxicity and mortality for up to 14 days.[15]
If the animal survives, dose the next animal at a higher dose (e.g., by a factor of 3.2).
If the animal dies, dose the next animal at a lower dose.
Continue this sequential dosing until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of the outcome).
Observations: Observe animals for clinical signs of toxicity at 30 minutes, 4 hours, 24 hours, and daily thereafter for 14 days.[15] Record body weight changes.
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence intervals.
Caption: Workflow for the OECD TG 425 Up-and-Down Procedure for acute oral toxicity.
Comparative Data of Hypothetical 4-Ethyl-5-methyl-1,2-oxazol-3-ol Derivatives
For illustrative purposes, this section presents hypothetical data for the parent compound and three derivatives with modifications at the 4- and 5-positions of the oxazole ring. This data is intended to demonstrate how to present comparative toxicological findings.
Table 1: Hypothetical In Vitro Cytotoxicity Data
Compound ID
R1 (at C4)
R2 (at C5)
HepG2 IC50 (µM)
Parent
Ethyl
Methyl
45.2
Derivative 1
Propyl
Methyl
68.5
Derivative 2
Ethyl
Trifluoromethyl
12.8
Derivative 3
Ethyl
Phenyl
> 100
Table 2: Hypothetical In Vivo Acute Oral Toxicity Data
Compound ID
Estimated LD50 (mg/kg)
95% Confidence Interval
Key Clinical Signs
Parent
1500
1200 - 1800
Lethargy, piloerection
Derivative 1
> 2000
N/A
No significant findings
Derivative 2
450
300 - 600
Tremors, ataxia, lethargy
Derivative 3
> 2000
N/A
No significant findings
Discussion and Interpretation
Based on the hypothetical data, a preliminary SAR can be established:
Effect of Alkyl Chain Length: Increasing the alkyl chain length at the C4 position from ethyl (Parent) to propyl (Derivative 1) appears to decrease both in vitro cytotoxicity and in vivo acute toxicity.
Effect of Electron-Withdrawing Groups: The introduction of a strongly electron-withdrawing trifluoromethyl group at the C5 position (Derivative 2) significantly increases both in vitro and in vivo toxicity. This is a common observation in SAR studies, where such groups can alter metabolic pathways or target interactions.
Effect of Aromatic Substitution: Replacing the methyl group at C5 with a phenyl ring (Derivative 3) appears to abolish cytotoxicity and significantly reduce acute toxicity. This could be due to steric hindrance at a target site or altered metabolic clearance.
These illustrative findings would guide the selection of candidates for further development. Derivatives 1 and 3 show the most promising safety profiles and would be prioritized for further studies, such as 28-day repeated dose toxicity and safety pharmacology assessments.[16][17]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative toxicological evaluation of novel 4-Ethyl-5-methyl-1,2-oxazol-3-ol derivatives. By adhering to a tiered testing strategy grounded in international guidelines and focusing on structure-activity relationships, researchers can make informed decisions to advance the safest and most promising candidates in the drug discovery pipeline. The provided protocols and data presentation formats serve as a template for conducting and reporting such crucial preclinical safety studies.
References
OECD (2009), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Publishing, Paris. [Link]
OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Publishing, Paris. [Link]
OECD (2009), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 412: Subacute Inhalation Toxicity: 28-Day Study, OECD Publishing, Paris. [Link]
OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Publishing, Paris. [Link]
Auxochromofours (2025), FDA Toxicology Studies & Drug Approval Requirements. [Link]
National Toxicology Program (n.d.), OECD Test Guideline 425. [Link]
AMSbiopharma (2025), Preclinical research strategies for drug development. [Link]
Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. [Link]
Unknown Author (n.d.), In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
HistologiX (2025), Understanding FDA Guidelines for Toxicity Studies. [Link]
Rhizome (n.d.), FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
FDA (2009), Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
ChemSafetyPro.COM (2018), Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
University of Dundee (2021), Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. [Link]
PubMed (2007), Quantitative structure-activity relationship studies of [(biphenyloxy)propyl]isoxazole derivatives. Inhibitors of human rhinovirus 2 replication. [Link]
PubMed (2023), A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. [Link]
Unknown Author (n.d.), In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]
MDPI (2025), Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
Unknown Author (2025), Toxicologically significant properties of fly agarics, and chemicotoxicological analysis in poisoning cases: a review. [Link]
ResearchGate (2012), toxicological evaluation of some novel oxazolone derivatives. [Link]
Wiley Online Library (n.d.), Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. [Link]
wjpps (n.d.), toxicological evaluation of some novel oxazolone derivatives. [Link]
ResearchGate (n.d.), (PDF) Pharmacologically and Toxicologically Relevant Components of Amanita muscaria. [Link]
PubMed (2016), Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl). [Link]
thermodynamic comparison of 4-Ethyl-5-methyl-1,2-oxazol-3-ol and oxazole isomers
This technical comparison guide evaluates the thermodynamic stability, tautomeric equilibrium, and energetic profiles of oxazole isomers, with a specific focus on the highly substituted derivative 4-Ethyl-5-methyl-1,2-ox...
Author: BenchChem Technical Support Team. Date: March 2026
This technical comparison guide evaluates the thermodynamic stability, tautomeric equilibrium, and energetic profiles of oxazole isomers, with a specific focus on the highly substituted derivative 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS: 932-12-7)[1]. Designed for researchers and drug development professionals, this guide synthesizes calorimetric data, computational thermodynamics, and structural chemistry to inform rational drug design and synthetic pathway optimization.
Structural Thermodynamics: The Isomeric Divide
The fundamental thermodynamic difference between 1,3-oxazole (oxazole) and 1,2-oxazole (isoxazole) lies in the spatial arrangement of their heteroatoms.
In 1,3-oxazole , the nitrogen and oxygen atoms are separated by a carbon atom. This separation allows for optimal
π
-electron delocalization, granting the ring high aromatic resonance energy and thermodynamic stability[2].
Conversely, 1,2-oxazole features adjacent nitrogen and oxygen atoms. The proximity of these highly electronegative atoms results in significant lone-pair repulsion (the
α
-effect), which restricts electron delocalization and destabilizes the ring[2].
This structural variance is directly reflected in their standard enthalpies of formation (
ΔHf∘
). Computational and experimental studies demonstrate that 1,3-oxazole is thermodynamically favored, exhibiting a
ΔHf∘
of -16 kJ/mol, whereas the destabilized 1,2-oxazole isomer sits at a much higher energy state of +79 kJ/mol [3]. Furthermore, bomb calorimetry confirms that isoxazole has a more exothermic enthalpy of combustion (−394.70 kcal/mol) compared to oxazole (−373.15 kcal/mol), confirming its lower inherent stability [4].
Caption: Thermodynamic stability factors comparing 1,2-oxazole and 1,3-oxazole isomers.
Thermodynamic Profiling of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
The introduction of substituents in 4-Ethyl-5-methyl-1,2-oxazol-3-ol drastically alters the thermodynamic landscape of the base isoxazole ring.
Alkyl Stabilization: The 4-ethyl and 5-methyl groups act as electron-donating moieties. Through inductive effects and hyperconjugation, they pump electron density into the electron-deficient isoxazole core, partially mitigating the N-O lone pair repulsion and increasing the overall stability of the molecule against reductive cleavage.
Tautomeric Equilibrium: The 3-hydroxyl group introduces a complex, solvent-dependent tautomeric system. The molecule exists in equilibrium between the 3-OH form (aromatic) and the 3-one form (amide-like, non-aromatic).
Causality of Solvent Effects: In non-polar solvents or the solid state, the 3-OH form is thermodynamically dominant because it preserves the ring's aromaticity and forms highly stable, hydrogen-bonded intermolecular dimers [5]. In highly polar or protic solvents, the equilibrium shifts toward the 2H-3-one form, as the high dipole moment of the carbonyl/amide moiety is better solvated via hydrogen bonding, offsetting the loss of aromatic resonance energy.
Caption: Tautomeric equilibrium pathways for 3-hydroxyisoxazole derivatives.
Quantitative Data Comparison
The following table summarizes the key thermodynamic metrics distinguishing the parent isomers and the substituted derivative.
To ensure high scientific integrity, the thermodynamic values discussed are derived from self-validating experimental systems. Below are the standard protocols used to extract these metrics.
Protocol A: Determination of Enthalpy of Combustion via Bomb Calorimetry
This workflow determines the precise energy state of the oxazole rings. The protocol is self-validating because it accounts for the thermodynamic state of nitrogen post-combustion.
System Calibration (Internal Control): Combust a NIST-traceable benzoic acid standard to determine the exact energy equivalent (
εcalor
) of the calorimeter.
Sample Preparation: Pelletize 0.5 g of the purified oxazole isomer and weigh it to a precision of 0.01 mg.
Pressurization: Seal the sample in a static-bomb calorimeter and pressurize with 3.04 MPa of high-purity oxygen. Causality: High pressure ensures complete oxidation to
CO2
and
H2O
without soot formation, which would skew the energetic readout.
Ignition & Logging: Ignite the sample and log the temperature rise using a quartz crystal thermometer until thermal equilibrium is reached.
Washings Titration (Self-Validation): Wash the bomb interior with distilled water and titrate the washings with standardized
NaOH
. Causality: Nitrogen in the heterocyclic ring partially oxidizes to
HNO3
instead of
N2
gas. Because
N2
is the standard thermodynamic state, the heat released by
HNO3
formation must be calculated and subtracted to yield the true
ΔUc∘
.
Calculation: Convert the corrected internal energy of combustion (
ΔUc∘
) to the standard enthalpy of formation (
ΔHf∘
) using Hess's Law.
Caption: Self-validating experimental workflow for determining enthalpy of combustion.
Protocol B: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics
This protocol extracts the Gibbs free energy (
ΔG∘
), enthalpy (
ΔH∘
), and entropy (
ΔS∘
) of the tautomeric shift in 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Sample Preparation: Dissolve the compound in a deuterated solvent (e.g.,
DMSO−d6
for polar,
CDCl3
for non-polar) containing Tetramethylsilane (TMS) as an internal chemical shift reference.
Temperature Calibration (Internal Control): Insert a capillary of 100% Methanol-
d4
into the probe. Causality: The chemical shift difference between the
OH
and
CH3
protons of methanol provides an exact, self-validating measurement of the internal probe temperature, correcting for instrument readout drift.
Spectral Acquisition: Acquire quantitative
13C
NMR spectra at 5-degree intervals from 298 K to 348 K. Track the chemical shift of the C4 carbon. Causality: The hybridization and shielding of the C4 carbon change drastically between the aromatic 3-OH form and the conjugated 3-one form, making it the most sensitive thermodynamic probe.
Thermodynamic Extraction: Calculate the equilibrium constant (
Keq
) at each temperature based on peak integration/shift. Plot
ln(Keq)
versus
1/T
(van 't Hoff plot). The strict linearity of this plot serves as a final self-validation of the thermodynamic model.
References
Elrod, M. J. (2003). A comprehensive computational investigation of the enthalpies of formation and proton affinities of C4H7N and C3H3ON compounds. International Journal of Mass Spectrometry, 228(1), 91-105. URL:[Link]
McCormick, D. G., & Hamilton, W. S. (1978). The enthalpies of combustion and formation of oxazole and isoxazole. The Journal of Chemical Thermodynamics, 10(3), 275-278. URL:[Link]
Krogsgaard-Larsen, P., et al. (1981). Synthesis and synthetic utility of 3-isoxazolols. Tetrahedron Letters. URL:[Link]
A Senior Application Scientist's Guide to Confirming the Purity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol using Quantitative NMR
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities like 4-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities like 4-Ethyl-5-methyl-1,2-oxazol-3-ol, establishing a precise and accurate purity profile is paramount. This guide provides an in-depth comparison of analytical techniques, championing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will delve into the causality behind experimental choices, present a self-validating protocol, and benchmark qNMR against traditional chromatographic methods.
The importance of purity assessment is underscored by international regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances, mandate the identification and qualification of impurities.[1][2] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][4]
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR stands as a powerful analytical technique for determining the purity of compounds with high accuracy and precision.[5] Unlike chromatographic methods that often require compound-specific reference standards for each impurity, qNMR leverages the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[5][6] This intrinsic linearity allows for absolute quantification against a single, certified internal standard, making it a primary ratio method.[7][8]
This non-destructive technique requires only a small amount of sample, as little as 2 mg, and can be automated for high-throughput analysis.[9] Furthermore, qNMR is particularly valuable for new synthetic molecules where certified reference standards for impurities are not yet available.[9]
Experimental Protocol: Purity Determination of 4-Ethyl-5-methyl-1,2-oxazol-3-ol by ¹H qNMR
This protocol outlines the steps for determining the purity of 4-Ethyl-5-methyl-1,2-oxazol-3-ol using ¹H qNMR with an internal standard.
Step 1: Selection of the Internal Standard
The choice of an internal standard is a critical step that directly influences the accuracy and reliability of the qNMR measurement.[10] An ideal internal standard should possess the following characteristics:
High Purity (≥99%): Prevents interference from impurities in the standard itself.[10]
Chemical Stability: Should not react with the analyte or the solvent.[11]
Solubility: Must be fully soluble in the chosen deuterated solvent.[10]
Non-overlapping Signals: The NMR signals of the internal standard must not overlap with those of the analyte.[11][12]
Simple Spectrum: Preferably exhibits simple signals, such as singlets, for straightforward integration.[13]
For 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a suitable internal standard would be Maleic Acid . It is a stable solid with high purity and its simple ¹H NMR spectrum (a singlet for the two olefinic protons) does not interfere with the signals of the analyte.
Accurately weigh approximately 10-20 mg of 4-Ethyl-5-methyl-1,2-oxazol-3-ol into a clean, dry vial.
Accurately weigh an appropriate amount of the internal standard (e.g., Maleic Acid) to achieve a near 1:1 molar ratio with the analyte.
Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in the vial.
Ensure complete dissolution and homogeneity of the sample.
Transfer the solution to a high-quality NMR tube.
Step 3: NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be employed:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[11]
Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all signals.[11]
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for complete T1 relaxation of all relevant nuclei. This is typically set to at least 5 times the longest T1 relaxation time of the signals of interest.[11] A preliminary T1 measurement is recommended for optimal accuracy.
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[13]
Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay to zero, preventing truncation artifacts.[11]
Spinning: It is advisable to turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[13]
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is essential for obtaining reliable results.[11]
Fourier Transform: Apply an exponential window function with a minimal line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation.
Phasing and Baseline Correction: Manually and carefully phase the spectrum and perform a baseline correction across the entire spectral width.
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for all integrated signals.[11]
Purity Calculation: The purity of the analyte can be calculated using the following equation[11]:
Where:
I = Integral value of the signal
N = Number of protons giving rise to the signal
MW = Molar mass
m = mass
P_std = Purity of the internal standard
"analyte" refers to 4-Ethyl-5-methyl-1,2-oxazol-3-ol
"std" refers to the internal standard
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15][][17]
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Signal intensity is directly proportional to the number of nuclei.[5][6]
Separation based on differential partitioning between a mobile and stationary phase.[18]
Separation based on volatility and interaction with a stationary phase.[19]
Quantification
Absolute quantification with a single internal standard.[6]
Typically requires a reference standard for each analyte and impurity for accurate quantification.
Typically requires a reference standard for each analyte and impurity for accurate quantification.
Sample Throughput
Relatively fast, with analysis times typically around 10-15 minutes per sample.[8]
Can be slower, with run times generally between 10 and 60 minutes.[19]
Generally faster than HPLC, with run times in minutes or even seconds.[19]
Sample Requirement
Non-destructive; sample can be recovered.[6] Small sample size (as little as 2 mg).[9]
Destructive.
Destructive.
Versatility
Applicable to any soluble compound with NMR-active nuclei.[20]
Suitable for a wide range of soluble compounds.[19]
Limited to volatile and thermally stable compounds.[19]
Structural Information
Provides detailed structural information for both the analyte and impurities.[20]
Provides limited structural information (retention time).
Provides limited structural information (retention time).
Method Development
Relatively straightforward once standard parameters are established.
Can be more complex, requiring optimization of mobile phase, column, and detector settings.
Requires optimization of temperature programs and column selection.
Cost
High initial instrument cost.
Lower initial instrument cost, but ongoing solvent costs.[19]
To better illustrate the processes, the following diagrams are provided.
Caption: Workflow for purity determination by qNMR.
Caption: Comparison of analytical methods for purity determination.
Conclusion: An Authoritative and Trustworthy Approach
For researchers, scientists, and drug development professionals, the adoption of qNMR for purity determination of novel compounds like 4-Ethyl-5-methyl-1,2-oxazol-3-ol offers a robust, accurate, and efficient solution. Its foundation as a primary ratio method, coupled with its non-destructive nature and ability to provide structural information, positions it as a superior technique for ensuring the quality and integrity of pharmaceutical substances.[5][6][8] While chromatographic techniques remain valuable for specific applications, particularly for the separation of complex mixtures and detection of trace impurities, qNMR provides a more direct and absolute measure of purity.[18] The validation of qNMR methods is increasingly recognized by regulatory bodies, further solidifying its role as an authoritative tool in the pharmaceutical industry.[5][21][22] By following a well-defined and validated protocol, scientists can have high confidence in the purity data obtained, ensuring the reliability and reproducibility of their research and development efforts.
References
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
Maler, L., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Simorre, J. P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved from [Link]
Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Ihara, T., et al. (2020, September 1). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. Retrieved from [Link]
Reddit. (2023, August 31). Best practice for quantitative NMR. r/chemistry. Retrieved from [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]
ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Retrieved from [Link]
Waters. (2024, August 2). Quantitative NMR Good Weighing Practices and Measurement Uncertainty. Retrieved from [Link]
Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from [Link]
LCGC International. (2026, March 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
Wang, Y., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Retrieved from [Link]
PubChem. (n.d.). 5-Ethyl-4-methyl-1,2-oxazole. Retrieved from [Link]
Wang, Y., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Retrieved from [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
Mycocentral. (n.d.). Muscimol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Muscimol. PubChem Compound Database. Retrieved from [Link]
MDPI. (2021, September 2). Amanita muscaria: Ecology, Chemistry, Myths. Retrieved from [Link]
German Federal Institute for Risk Assessment (BfR). (2025, June 27). Fly agaric poison: Health risks of "fruit gummies" containing muscimol – children are particularly at risk. Retrieved from [Link]
A Comparative Guide to the Synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol for Research and Development
This guide provides a comprehensive analysis of viable synthetic pathways for 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a substituted isoxazole derivative with potential applications in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of viable synthetic pathways for 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a substituted isoxazole derivative with potential applications in medicinal chemistry and drug development. As researchers and professionals in the field know, the efficiency, scalability, and robustness of a synthetic route are paramount. Here, we present a cross-validation of two logical pathways, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The specific substitution pattern of 4-Ethyl-5-methyl-1,2-oxazol-3-ol suggests its potential as an analog of bioactive compounds, making its synthesis a topic of significant interest.
Pathway 1: The β-Ketoester Cyclization Route
This classic and reliable approach builds the isoxazole ring from a suitably substituted β-ketoester and hydroxylamine. This method is analogous to the industrial synthesis of Hymexazol (3-hydroxy-5-methylisoxazole), a widely used fungicide, which lends to its scalability and well-understood mechanism.[3][4]
The overall strategy involves two key steps: the synthesis of the precursor ethyl 2-ethyl-3-oxobutanoate, followed by its cyclization with hydroxylamine.
Experimental Protocol: Pathway 1
Step 1a: Synthesis of Ethyl 2-ethyl-3-oxobutanoate
This initial step involves the alkylation of ethyl acetoacetate, a foundational reaction in organic synthesis.[5][6]
Materials:
Ethyl acetoacetate (1.0 mol)
Sodium ethoxide (1.0 mol)
Ethyl iodide (1.1 mol)
Anhydrous ethanol
Diethyl ether
Anhydrous potassium carbonate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
After the addition is complete, allow the mixture to warm to room temperature.
Add ethyl iodide dropwise, and then heat the mixture to reflux until the reaction is complete (monitoring by TLC).
Remove the ethanol by distillation.
To the residue, add water and extract with diethyl ether.
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.
The crude product can be purified by vacuum distillation to yield ethyl 2-ethyl-3-oxobutanoate as a colorless oil.[5]
Step 1b: Cyclization to form 4-Ethyl-5-methyl-1,2-oxazol-3-ol
The cyclization of the β-ketoester with hydroxylamine forms the desired isoxazole ring.[7][8]
Materials:
Ethyl 2-ethyl-3-oxobutanoate (1.0 mol)
Hydroxylamine hydrochloride (1.1 mol)
Sodium hydroxide or sodium acetate (as a base)
Ethanol or a similar protic solvent
Procedure:
Dissolve ethyl 2-ethyl-3-oxobutanoate in ethanol in a round-bottom flask.
In a separate flask, prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride with an equivalent amount of base (e.g., sodium hydroxide) in water or ethanol.
Add the hydroxylamine solution to the β-ketoester solution.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
The residue can be acidified to precipitate the product, which can then be collected by filtration and recrystallized for purification.
Causality Behind Experimental Choices
The choice of a strong base like sodium ethoxide in the alkylation step is crucial for the complete deprotonation of the acidic α-hydrogen of ethyl acetoacetate, forming the enolate nucleophile necessary for the reaction with ethyl iodide.[6] The subsequent cyclization with hydroxylamine is typically performed under mildly acidic or basic conditions to facilitate the condensation and subsequent ring closure.
Pathway 2: The 1,3-Dipolar Cycloaddition Approach
1,3-Dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including isoxazoles.[9][10][11] This pathway offers the potential for greater modularity, allowing for the synthesis of a wider range of analogs by varying the reactants.
For the synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, a plausible, though less direct, approach would involve the reaction of a nitrile oxide with an enol or enolate equivalent.
Conceptual Protocol: Pathway 2
A hypothetical route could involve the reaction of acetonitrile oxide with the enolate of an ethyl-substituted β-keto compound.
Step 2a: In situ generation of Acetonitrile Oxide
Acetonitrile oxide can be generated in situ from acetaldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) followed by dehydrochlorination with a base such as triethylamine.[9]
Step 2b: Reaction with an Enolate
The in situ generated acetonitrile oxide would then be reacted with the enolate of a compound like 3-pentanone. This would theoretically lead to the desired substitution pattern.
Challenges and Considerations
While conceptually sound, this pathway presents several challenges. The regioselectivity of the cycloaddition can be an issue, potentially leading to a mixture of isomers.[12] Furthermore, the stability of the nitrile oxide and the control of the enolate formation would require careful optimization of reaction conditions.
Moderate (limited by the availability of substituted β-ketoesters)
High (wide variety of nitrile oxides and enolates can be used)
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two proposed synthetic pathways.
Conclusion and Recommendations
For the direct and scalable synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol, the β-Ketoester Cyclization Pathway (Pathway 1) is highly recommended. Its foundation in well-established and industrially relevant chemistry provides a high degree of confidence in its successful implementation.[3] The starting materials are readily accessible, and the procedures are straightforward, making it an excellent choice for producing significant quantities of the target compound for further research.
The 1,3-Dipolar Cycloaddition Pathway (Pathway 2) , while a cornerstone of heterocyclic synthesis, presents more variables that would require significant optimization for this specific target.[9][10] However, its inherent flexibility makes it a valuable strategy for creating a library of related analogs for structure-activity relationship (SAR) studies.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program. For bulk synthesis of the title compound, Pathway 1 is the superior choice. For exploratory and medicinal chemistry applications requiring a diverse set of related molecules, the principles of Pathway 2 offer a powerful platform.
References
An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface. 2021;11(3):124-129.
Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available from: [Link]
Kim, J., et al. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. 2017;19(5):305-314. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. 2023. Available from: [Link]
Larock, R. C., & Dong, Y. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry. 2005;70(3):904-907. Available from: [Link]
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. 2022;12(5):2939-2947. Available from: [Link]
Ma, X., Chen, J., & Du, X.-H. A Continuous-Flow Process for the Synthesis of Hymexazol. Organic Process Research & Development. 2019;23(6):1256-1261.
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2022;18:492-499.
The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. 2015;23(12):2669-2690.
ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate. Chemical Synthesis Database. Available from: [Link]
Hu, M., et al. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis. 2014;46(04):510-514. Available from: [Link]
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. 2024;22(15):2945-2949.
ethyl 2-ethyl-3-oxobutanoate. Stenutz. Available from: [Link]
KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Orbital: The Electronic Journal of Chemistry. 2018;10(2):133-139.
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. 2021;11(42):26065-26075.
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ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Heterocycles. 2021;102(9):1779-1793.
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. 2009;74(21):8381-8383.
Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient .beta.-oxo amide synthon. Total synthesis of muscimol. The Journal of Organic Chemistry. 1983;48(23):4307-4311.
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Guide to the Proper Disposal of 4-Ethyl-5-methyl-1,2-oxazol-3-ol
Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS No. 932-12-7), a chemical designated for research use.[1] Given the abse...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS No. 932-12-7), a chemical designated for research use.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is synthesized from established principles for managing hazardous laboratory chemicals, particularly heterocyclic organic compounds, as outlined in authoritative sources such as the National Research Council's "Prudent Practices in the Laboratory" and regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.[7][8]
Hazard Assessment and Characterization
Inferred Hazards:
Skin and Eye Irritant: Assumed based on related chemical structures.[9][10]
Harmful if Swallowed, Inhaled, or Absorbed Through Skin: A precautionary stance based on general handling guidelines for research chemicals.[11]
Potential for Allergic Skin Reaction: Some related compounds, like oxazolone, are known skin sensitizers.
All laboratory personnel must consult their institution's Chemical Hygiene Plan (CHP) and be thoroughly trained on the hazards of the chemicals in their work area.[6][12][13]
The Core Disposal Workflow: A Step-by-Step Protocol
The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[14] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[10][15]
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following must be worn at all times when handling 4-Ethyl-5-methyl-1,2-oxazol-3-ol and its waste products:[7][16][17]
Hand Protection: Chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).[7]
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[7]
Body Protection: A laboratory coat must be worn to protect skin and clothing.[7]
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risk.[10][17]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures waste is managed correctly.[17][18]
Identify the Waste Stream: Clearly identify the waste as "Hazardous Waste: 4-Ethyl-5-methyl-1,2-oxazol-3-ol".
Solid Waste: Collect all solid waste, including residual product and contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[7][10]
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[7] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container.
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and compliance.[8][13][19]
Container Choice: Use only leak-proof, chemically compatible containers. The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[8][18][19]
Labeling: As soon as waste is first added, the container must be labeled with the words "HAZARDOUS WASTE" .[18][19] The label must also include:
The full chemical name: "4-Ethyl-5-methyl-1,2-oxazol-3-ol" (no formulas or abbreviations).[19]
The approximate concentration or percentage of the contents.[19]
An indication of the associated hazards (e.g., "Irritant," "Toxic").[18]
Closure: Containers must be kept closed at all times except when adding waste.[19] Do not leave funnels in the container.[19]
Step 4: On-Site Storage and Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before final disposal.[10][19]
Storage Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[19]
Segregation in Storage: Store the waste container with compatible chemicals. Specifically, keep it separate from acids, bases, and strong oxidizing agents.[17]
Disposal Request: Once the container is 90% full, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.[19] Final disposal will likely involve high-temperature incineration at a permitted facility, which is the preferred method for organic chemical waste.[14][20]
Summary of Disposal Procedures
The following table summarizes the essential operational steps for various waste streams containing 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Waste Stream
Container Type
Labeling Requirements
Primary Disposal Method
Neat (Solid) Compound
Sealable, chemically compatible container (e.g., wide-mouth glass or polyethylene jar)
"HAZARDOUS WASTE: 4-Ethyl-5-methyl-1,2-oxazol-3-ol in [Solvent Name]" + Hazard Pictograms
Collection by licensed hazardous waste contractor for incineration or fuel blending.[14]
Contaminated Sharps
Puncture-proof sharps container
"HAZARDOUS WASTE: Sharps contaminated with 4-Ethyl-5-methyl-1,2-oxazol-3-ol"
Collection by licensed hazardous waste contractor for incineration.[21]
Emergency and Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.[16]
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain the spill.[17]
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.[17]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from work with 4-Ethyl-5-methyl-1,2-oxazol-3-ol.
Caption: Decision workflow for proper segregation and disposal.
References
Prudent Practices for Disposal of Chemicals from Laboratories. Journal of Chemical Education. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available at: [Link]
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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